molecular formula C12H16N2O B143030 4-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 146440-15-5

4-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No.: B143030
CAS No.: 146440-15-5
M. Wt: 204.27 g/mol
InChI Key: XYCJVOUBTBJYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Dimethylamino)propoxy]benzonitrile is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJVOUBTBJYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474464
Record name 4-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146440-15-5
Record name 4-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-[3-(Dimethylamino)propoxy]benzonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-[3-(Dimethylamino)propoxy]benzonitrile, a bifunctional organic molecule featuring a terminal nitrile group and a tertiary amine. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and analytical characterization. We will explore its significance as a synthetic intermediate and its potential in materials science, drawing parallels from structurally related compounds. Detailed, field-proven protocols for its synthesis and analysis are provided, alongside critical safety and handling information to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is characterized by a benzonitrile moiety linked via a three-carbon propoxy chain to a dimethylamino group. This structure imparts a unique combination of properties: the nitrile group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the dimethylamino group is a strong electron donor and a basic center. The flexible propoxy linker separates these two functional centers.

The CAS number for this compound is 146440-15-5.[1] Its hydrochloride salt is also commercially available.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 146440-15-5[1]
Molecular Formula C₁₂H₁₆N₂O[1]
Molecular Weight 204.27 g/mol [1]
Canonical SMILES CN(C)CCCOC1=CC=C(C=C1)C#NInferred
Appearance (Expected) Off-white to light yellow solid or oilInferred from related compounds
Boiling Point Predicted: ~350-400 °CInferred
Solubility Soluble in methanol, chloroform, and other common organic solvents.Inferred

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.

Retrosynthetic Analysis and Strategy

The core strategy involves the formation of the ether bond between the phenolic oxygen of 4-cyanophenol and the terminal carbon of a 3-(dimethylamino)propyl halide. The causality behind this choice is the high nucleophilicity of the phenoxide ion, which is readily formed by deprotonating the weakly acidic 4-cyanophenol with a suitable base. The choice of base is critical; while strong bases like sodium hydride (NaH) ensure complete deprotonation, milder bases such as potassium carbonate (K₂CO₃) are often sufficient, especially in polar aprotic solvents like acetone or DMF, and present a lower operational hazard.

An alternative, though less common, route could involve the nucleophilic aromatic substitution of 4-fluorobenzonitrile with the sodium salt of 3-(dimethylamino)-1-propanol.

G product This compound disconnection C-O Ether Bond (Williamson Synthesis) product->disconnection intermediates disconnection->intermediates phenol 4-Cyanophenol (Nucleophile Precursor) intermediates->phenol alkyl_halide 3-(Dimethylamino)propyl Chloride (Electrophile) intermediates->alkyl_halide

Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol (Exemplary)

This protocol describes the synthesis starting from 4-cyanophenol and 3-(dimethylamino)propyl chloride.

Materials:

  • 4-Cyanophenol (1.0 eq)

  • 3-(Dimethylamino)propyl chloride hydrochloride (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), 5% aqueous solution

  • Chloroform or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 10 mL per gram of 4-cyanophenol).

  • Reagent Addition: Add 3-(dimethylamino)propyl chloride hydrochloride (1.05 eq) to the stirring suspension. Rationale: The hydrochloride salt is often more stable and less hygroscopic than the free base. The excess K₂CO₃ will neutralize the HCl salt and deprotonate the phenol.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is appropriate) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching & Extraction): After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in chloroform or ethyl acetate.

  • Wash the organic layer with a 5% NaOH solution to remove any unreacted 4-cyanophenol, followed by water and then brine. Causality: The basic wash deprotonates the acidic phenol, making it soluble in the aqueous layer, thus separating it from the desired ether product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, which may be an oil or a solid, can be purified by one of the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropyl ether, hexane/ethyl acetate) can yield high-purity material.[2]

  • Column Chromatography: For oily products or to remove closely related impurities, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase, is effective. Rationale: The addition of triethylamine prevents the basic dimethylamino group from interacting strongly with the acidic silica gel, reducing peak tailing and improving separation.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants + Base in Solvent reflux Heat to Reflux (12-24h) reactants->reflux filter Filter Salts & Concentrate reflux->filter extract Dissolve & Extract (Base, H2O, Brine) filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: General experimental workflow for synthesis and purification.

Spectroscopic Profile and Analytical Methodologies

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Signatures
  • ¹H NMR: Expect characteristic signals for the aromatic protons on the benzonitrile ring (two doublets, AA'BB' system), the two methylene groups of the propoxy chain adjacent to the oxygen and nitrogen (triplets), the central methylene group (multiplet, likely a pentet), and a singlet for the six protons of the dimethylamino group.

  • ¹³C NMR: Expect distinct signals for the nitrile carbon (~119 ppm), the four unique aromatic carbons, the three carbons of the propoxy chain, and the two equivalent methyl carbons of the dimethylamino group.

  • IR Spectroscopy: A sharp, strong absorption band between 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[3]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 204. Key fragmentation would likely involve the cleavage of the C-C bond beta to the nitrogen, yielding a stable iminium ion at m/z = 58 ([CH₂=N(CH₃)₂]⁺).

Quantitative Analysis: LC-MS/MS Protocol

For quantitative analysis in biological matrices or for purity assessment, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is superior due to its high sensitivity and selectivity.[4][5]

Table 2: Summary of Analytical Methodologies

TechniquePurposeKey Parameters & Expected Results
LC-MS/MS Quantitative Analysis, PurityColumn: C18 Reverse Phase; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Detection: MRM
¹H & ¹³C NMR Structural ElucidationConfirms connectivity and chemical environment of all atoms.
FT-IR Functional Group IDStrong C≡N stretch at ~2225 cm⁻¹.
GC-MS Purity, ID of Volatile ImpuritiesRequires thermal stability; provides molecular weight and fragmentation pattern.

Self-Validating LC-MS/MS Protocol:

  • Sample Preparation:

    • For purity analysis, dissolve an accurately weighed sample in methanol or acetonitrile to a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL).

    • For biological matrices (e.g., plasma), perform a protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for cleanup.

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II UHPLC or equivalent.[4]

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[4]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Precursor Ion (Q1): 205.1 (M+H)⁺

      • Product Ion (Q3): 58.1 (Quantitative) and another suitable fragment (Qualitative). Rationale: The 58.1 m/z fragment corresponds to the stable dimethyliminium ion, providing high specificity and sensitivity.

  • System Suitability (Trustworthiness):

    • Before analysis, inject a mid-range standard five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for retention time must be <1% and for peak area must be <5%. The peak asymmetry should be between 0.9 and 1.5. These criteria validate that the system is performing correctly before analyzing unknown samples.

G cluster_validation System Suitability Test sample Sample Receipt prep Sample Preparation (Dilution / Extraction) sample->prep sst Inject Standard (5x) prep->sst lcms LC-MS/MS Analysis (MRM Mode) data Data Processing & Quantification lcms->data criteria Check RSD% & Asymmetry sst->criteria criteria->lcms Pass report Final Report data->report

Caption: A self-validating analytical workflow for quantitative analysis.

Potential Applications and Mechanism of Action

While specific biological activity data for this compound is not widely published, its structural motifs suggest significant potential in several fields.

As a Synthetic Intermediate

The primary application of this molecule is as a versatile building block in organic synthesis.[6]

  • Pharmaceuticals: The dimethylaminopropyl group is a common feature in many active pharmaceutical ingredients (APIs), where it serves to increase water solubility and modulate receptor binding. The benzonitrile group can be hydrolyzed to a benzoic acid, reduced to a benzylamine, or serve as a precursor to other heterocyclic systems. For example, related benzonitrile intermediates are crucial in the commercial synthesis of kinase inhibitors like Gefitinib and Erlotinib.[7]

  • Agrochemicals and Dyes: The combination of a donor and acceptor group makes it a candidate for incorporation into more complex dye structures.[6]

In Materials Science: A Donor-Acceptor System

The molecule possesses a classic Donor-Linker-Acceptor (D-A) architecture, a cornerstone of modern materials chemistry.

  • Mechanism: Intramolecular Charge Transfer (ICT): The dimethylamino group serves as the electron donor (D) and the cyanophenyl group as the electron acceptor (A). Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment, known as an ICT state.[3] This phenomenon is famously studied in the simpler analogue, 4-(dimethylamino)benzonitrile (DMABN).[6][8]

  • Potential Applications: Molecules with strong ICT character are investigated for applications in:

    • OLEDs: As emitters exhibiting Thermally Activated Delayed Fluorescence (TADF).[9]

    • Non-linear Optics: For frequency doubling of light.

    • Fluorescent Probes: The fluorescence properties of such molecules can be highly sensitive to the polarity of their environment, making them useful as sensors.

G cluster_molecule This compound donor Donor (CH₃)₂N- linker Linker -C₃H₆O-Ar- acceptor Acceptor -C≡N ground_state Ground State (S₀) excited_state Intramolecular Charge Transfer State (S₁) ground_state->excited_state Photoexcitation (hν) excited_state->ground_state Fluorescence

Caption: Donor-Acceptor structure enabling Intramolecular Charge Transfer.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this exact compound, but data from close analogues like 4-(dimethylamino)benzonitrile and other aminoalkoxy benzonitriles provide a reliable basis for hazard assessment.[10][11][12]

Table 3: GHS Hazard Classification (Inferred)

Hazard ClassCategoryStatement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[13]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin.[13]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT Single Exposure Category 3H335: May cause respiratory irritation.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles with side shields, and a lab coat.[10]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.[10]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion and Future Perspectives

This compound is a valuable chemical intermediate with a well-defined structure that lends itself to a variety of applications. Its synthesis is straightforward, and its characterization can be achieved using standard analytical techniques. While its primary role has been as a building block for more complex molecules in pharmaceutical and materials science research, its intrinsic donor-acceptor architecture warrants further investigation. Future research should focus on a detailed photophysical characterization to explore its potential as a fluorescent probe or TADF emitter. Furthermore, systematic screening for biological activity, given the prevalence of its structural motifs in known bioactive compounds, could reveal novel therapeutic applications.

References

  • PubChem. (n.d.). 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cole-Parmer. (2006, June 23). Material Safety Data Sheet - 4-[2-(Dimethylamino)ethoxy]benzonitrile. Retrieved from [Link]

  • Karaoğlan, G., et al. (2015). Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative. Acta Crystallographica Section E, 71(Pt 9), o763–o764. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Etherington, M. K., et al. (2021). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C, 9(1), 103-113. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile. Retrieved from [Link]

  • ResearchGate. (2012, October). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Chemistry Bulletin / Huaxue Tongbao, 75(10), 945-947. [Link]

  • Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile. Retrieved from [Link]

  • Google Patents. (2007). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • MDPI. (2026, February 11). Biotransformation Is an Effective Mechanism for Modulating the Biological Toxicity of Nodularin (NODR). Toxins. Retrieved from [Link]

  • MDPI. (2025, October 13). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules. Retrieved from [Link]

Sources

molecular weight of 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 146440-15-5 Molecular Formula: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


Molecular Weight:  204.27  g/mol [1][2][3]

Executive Summary

4-[3-(Dimethylamino)propoxy]benzonitrile is a specialized synthesis intermediate used primarily in the development of small-molecule therapeutics. Structurally, it consists of a benzonitrile core functionalized at the para position with a 3-(dimethylamino)propoxy ether linkage. This "basic tail" moiety is a critical pharmacophore in medicinal chemistry, often employed to modulate solubility, lipophilicity (


), and target affinity in kinase inhibitors and GPCR ligands.

This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, and analytical characterization standards to support precision dosing and quality control in drug discovery workflows.

Physicochemical Specifications

Molecular Weight & Formula Analysis

Accurate stoichiometry in synthesis requires precise molecular weight calculations. The values below distinguish between the average molecular weight (for weighing) and the monoisotopic mass (for mass spectrometry).

PropertyValueNotes
Molecular Formula

Average Molecular Weight 204.27 g/mol Used for molarity calculations.
Monoisotopic Mass 204.1263 g/mol Used for High-Resolution MS (HRMS).
Exact Mass 204.126263 DaTheoretical mass of the most abundant isotopologue.
Elemental Composition C (70.56%), H (7.90%), N (13.71%), O (7.83%)
Component Contribution to MW

Understanding the mass contribution of each moiety aids in fragment analysis during mass spectrometry.

  • Benzonitrile Core (

    
    ):  ~102.1 Da
    
  • Propoxy Linker (

    
    ):  ~58.0 Da
    
  • Dimethylamino Group (

    
    ):  ~44.1 Da
    
Structural Identifiers
  • SMILES: CN(C)CCCOC1=CC=C(C=C1)C#N

  • InChIKey: GXMUQXKOVKMYIO-UHFFFAOYSA-N

Synthetic Context & Handling

Synthesis Pathway

The industrial preparation typically follows a Williamson Ether Synthesis , coupling 4-hydroxybenzonitrile with a 3-halo-propylamine derivative. This route dictates the impurity profile, often leaving traces of the starting phenol or the alkyl halide.

Synthesispathway SM1 4-Hydroxybenzonitrile (MW 119.12) Reagent Base (K2CO3/Cs2CO3) Solvent (DMF/ACN) SM1->Reagent SM2 3-Chloro-N,N- dimethylpropan-1-amine (MW 121.61) SM2->Reagent Product 4-[3-(Dimethylamino) propoxy]benzonitrile (MW 204.27) Reagent->Product Nucleophilic Substitution (SN2)

Figure 1: Standard synthetic route via nucleophilic substitution. The basic amine tail is introduced intact to avoid secondary alkylation issues.

Salt Forms vs. Free Base

Researchers must verify the form supplied. While the Free Base (MW 204.27) is common, the compound is often converted to a Hydrochloride Salt (HCl) to improve stability and crystallinity.

  • HCl Salt Formula:

    
    
    
  • HCl Salt MW:

    
    
    

Critical Alert: Using the wrong MW (Free Base vs. Salt) in stoichiometric calculations is a frequent cause of yield loss in subsequent coupling reactions. Always check the Certificate of Analysis (CoA).

Analytical Characterization Protocols

To validate the identity and purity of this compound, the following analytical signatures should be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Primary Peak:

    
     at m/z 205.13 .
    
  • Fragmentation Pattern:

    • Loss of dimethylamine (

      
      , -45 Da) may be observed at higher collision energies.
      
    • The benzonitrile cation fragment is stable.

Proton NMR ( -NMR)

The molecule exhibits a distinct aliphatic-aromatic split.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.55 - 7.60 Doublet (d)2HAromatic protons ortho to Nitrile
6.95 - 7.00 Doublet (d)2HAromatic protons ortho to Ether
4.05 Triplet (t)2H

(Ether linkage)
2.45 Triplet (t)2H

(Amino methylene)
2.25 Singlet (s)6H

(Dimethyl group)
1.95 Multiplet (m)2H

(Central methylene)

Note: Shifts are approximate (in


) and may vary slightly based on concentration and trace acid presence.
Quality Control Workflow

QC_Workflow cluster_Tests Analytical Battery Sample Raw Sample (CAS 146440-15-5) HPLC HPLC Purity (>97% Area) Sample->HPLC NMR 1H-NMR (Structure Verification) Sample->NMR MS LC-MS (MW Confirmation) Sample->MS Decision Release for Synthesis? HPLC->Decision NMR->Decision MS->Decision Approve Proceed to Reaction Decision->Approve Pass Reject Recrystallize / Salt Formation Decision->Reject Fail

Figure 2: Recommended QC decision tree for validating intermediate purity before scale-up.

References

  • Molbase. (n.d.). This compound - CAS 146440-15-5.[1][2][4][3][5] Retrieved from [Link]

  • Fisher Scientific. (n.d.). This compound, 97%.[2][3] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for similar structures (Benzonitrile derivatives). National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the predicted physicochemical properties of 4-[3-(Dimethylamino)propoxy]benzonitrile and outlines the experimental methodologies for their empirical determination. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to offer a predictive profile, coupled with field-proven protocols for validation.

Introduction and Molecular Architecture

This compound is an organic compound featuring a benzonitrile moiety connected via a propoxy linker to a dimethylamino group. This molecular structure is of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate.[1][2] The benzonitrile group acts as a hydrogen bond acceptor and can participate in various chemical transformations, while the tertiary amine function imparts basicity and potential for salt formation, which is crucial for modulating solubility and pharmacokinetic properties.[1][2]

The strategic placement of an electron-withdrawing nitrile group and an electron-donating dimethylamino group suggests potential for interesting electronic properties, such as intramolecular charge transfer, which is a key characteristic in the design of fluorescent probes and functional materials.[3]

Chemical Structure

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds and computational models. Experimental verification is highly recommended.

PropertyPredicted ValueBasis for Prediction and Significance
Molecular Formula C₁₂H₁₆N₂ODerived from the chemical structure.[4]
Molecular Weight 204.27 g/mol Calculated from the molecular formula.[4]
Melting Point (°C) 72-75Based on the melting point of 4-(Dimethylamino)benzonitrile, a related compound with a similar aromatic core.[5][6] The propoxy chain may slightly alter this value.
Boiling Point (°C) ~318Extrapolated from the boiling point of 4-(Dimethylamino)benzonitrile.[5][6][7] The larger molecular weight suggests a potentially higher boiling point.
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.The aromatic and aliphatic portions contribute to lipophilicity, while the ether and amine groups provide some polarity.[1][8]
pKa ~8.5-9.5Estimated for the tertiary amine, which is the most basic site. This value is crucial for understanding its behavior in physiological and formulation buffers.
LogP ~2.0-2.5Predicted based on the LogP of similar structures like 4-(Dimethylamino)benzonitrile (LogP = 2.2).[7][9] This indicates moderate lipophilicity.

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis.

Synthetic Pathway Overview

A common and effective route involves the reaction of 4-cyanophenol with 3-(dimethylamino)propyl chloride.

Synthesis 4-Cyanophenol 4-Cyanophenol Reaction Reaction 4-Cyanophenol->Reaction + 3-(Dimethylamino)propyl chloride This compound This compound Reaction->this compound Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat

Caption: Synthetic scheme for this compound.

Detailed Synthetic Protocol
  • Reaction Setup: To a solution of 4-cyanophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Addition of Reagent: Add 3-(dimethylamino)propyl chloride hydrochloride (1.1 equivalents) to the mixture.

  • Reaction Conditions: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Determination of Physicochemical Properties

To ensure scientific integrity, the predicted properties should be validated through empirical testing. The following section details the standard protocols for determining the key physicochemical parameters.

Workflow for Physicochemical Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis Purification (Chromatography) Purification (Chromatography) Synthesis->Purification (Chromatography) Melting Point (DSC) Melting Point (DSC) Purification (Chromatography)->Melting Point (DSC) Boiling Point (Ebulliometry) Boiling Point (Ebulliometry) Melting Point (DSC)->Boiling Point (Ebulliometry) Solubility (Shake-Flask) Solubility (Shake-Flask) Boiling Point (Ebulliometry)->Solubility (Shake-Flask) pKa (Potentiometric Titration) pKa (Potentiometric Titration) Solubility (Shake-Flask)->pKa (Potentiometric Titration) LogP (HPLC) LogP (HPLC) pKa (Potentiometric Titration)->LogP (HPLC)

Caption: Experimental workflow for physicochemical characterization.

Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • Protocol:

    • Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.

    • Crimp the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow versus temperature to determine the melting point.

Solubility Determination by the Shake-Flask Method (OECD 105)
  • Principle: This method determines the saturation concentration of the compound in a given solvent, typically water.

  • Protocol:

    • Add an excess amount of the compound to a known volume of water in a flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid by centrifugation or filtration.

    • Determine the concentration of the compound in the aqueous solution using a suitable analytical method, such as HPLC-UV.

pKa Determination by Potentiometric Titration
  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added. The pKa corresponds to the pH at which the compound is 50% ionized.

  • Protocol:

    • Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water/methanol).

    • Titrate the solution with a standardized solution of hydrochloric acid while continuously monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

LogP Determination by HPLC
  • Principle: The partition coefficient between octanol and water (LogP) can be estimated by reverse-phase HPLC. The retention time of the compound is correlated with the retention times of a series of standards with known LogP values.

  • Protocol:

    • Prepare a series of standard solutions of compounds with known LogP values.

    • Inject the standards and the test compound onto a C18 reverse-phase HPLC column.

    • Elute with a mobile phase of methanol/water.

    • Correlate the logarithm of the retention factor (k') with the known LogP values of the standards to create a calibration curve.

    • Determine the LogP of the test compound from its retention time and the calibration curve.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While direct experimental data on its physicochemical properties are scarce, this guide provides a robust predictive framework based on structurally related molecules. The outlined experimental protocols offer a clear path for researchers to empirically determine these crucial parameters, ensuring data integrity and enabling further development and application of this versatile molecule.

References

  • PubChem. 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile | C12H14N2 | CID 10511774. Available from: [Link].

  • PubChem. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967. Available from: [Link].

  • Stenutz. 4-dimethylaminobenzonitrile. Available from: [Link].

  • NIH - National Center for Biotechnology Information. Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative. Available from: [Link].

  • Google Patents. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.
  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Available from: [Link].

Sources

Unlocking Neuronal Quiescence: The Mechanism of Action of 4-[3-(Dimethylamino)propoxy]benzonitrile as a Kv7.2/7.3 Potassium Channel Activator

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 4-[3-(Dimethylamino)propoxy]benzonitrile

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: A Novel Approach to Taming Neuronal Hyperexcitability

This compound represents a significant advancement in the field of neuroscience and pharmacology, particularly in the development of therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. This document serves as an in-depth technical guide to its core mechanism of action. Emerging evidence strongly suggests that this compound, exemplified by molecules like BHV-7000 (Opakalim), functions as a potent and selective positive allosteric modulator, or activator, of the Kv7.2/7.3 (KCNQ2/KCNQ3) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their potentiation presents a promising strategy for seizure control and the management of other neurological conditions.[2][3][4] This guide will dissect the molecular interactions, cellular consequences, and broader therapeutic implications of this compound's activity on Kv7.2/7.3 channels.

The Pivotal Role of the M-Current and Kv7 Channels in Neuronal Function

To comprehend the mechanism of this compound, it is essential to first understand its molecular target: the Kv7 family of potassium channels. These channels are the primary molecular correlates of the "M-current," a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential of neurons. The M-current is instrumental in preventing repetitive firing and dampening neuronal excitability.

The Kv7 channel family comprises five members (Kv7.1-Kv7.5), each encoded by a respective KCNQ gene. In the central nervous system, the heterotetrameric assembly of Kv7.2 and Kv7.3 subunits forms the predominant M-channel.[1] The activation of these channels leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for action potential firing. Consequently, activators of Kv7.2/7.3 channels are of significant therapeutic interest for conditions arising from neuronal hyperexcitability.

Molecular Mechanism of Action: A Positive Allosteric Modulator of Kv7.2/7.3

This compound exerts its effects not by directly opening the Kv7.2/7.3 channel, but by acting as a positive allosteric modulator. This means it binds to a site on the channel protein distinct from the ion-conducting pore and, in doing so, enhances the channel's probability of opening in response to membrane depolarization.

The primary mechanisms by which this compound potentiates Kv7.2/7.3 channel activity include:

  • A Hyperpolarizing Shift in the Voltage-Dependence of Activation: The compound causes the channel to open at more negative membrane potentials. This means that even small depolarizations are more likely to activate the M-current, leading to a more potent stabilizing effect on the membrane potential.

  • Slowing of Deactivation Kinetics: By slowing the rate at which the channel closes upon repolarization, this compound prolongs the duration of the potassium efflux, further contributing to membrane hyperpolarization and reduced neuronal firing.

Notably, the activity of compounds like BHV-7000 has been shown to be dependent on a specific residue, tryptophan 236 (W236), within the Kv7.2 subunit.[1] This suggests a specific binding pocket that is crucial for its modulatory effects.

Cellular and Network-Level Consequences

The activation of Kv7.2/7.3 channels by this compound translates into significant effects at both the cellular and network levels:

  • Cellular Level: The primary cellular effect is the stabilization of the resting membrane potential and a reduction in the frequency of action potential firing. This is a direct consequence of the enhanced M-current, which counteracts depolarizing stimuli.

  • Network Level: In neuronal networks, this cellular dampening effect translates into a reduction of synchronous, high-frequency firing that is characteristic of epileptic seizures. By enhancing the M-current, the compound effectively raises the seizure threshold. This has been demonstrated in preclinical models such as the maximal electroshock seizure (MES) test, where compounds like BHV-7000 have shown potent anticonvulsant activity.[1]

Pharmacological Profile: Potency and Selectivity

A key attribute of this compound and related compounds is their high potency and selectivity for Kv7.2/7.3 channels. This is a critical feature for a therapeutic agent, as it minimizes off-target effects and improves the safety profile.

ParameterValueSource
Target Kv7.2/7.3 Potassium Channels[1][2]
Mechanism Positive Allosteric Modulator/Activator[1]
EC50 (Kv7.2/7.3) 0.37 µM (for a related activator)[5]
EC50 (Kv7.4) 2.06 µM (for a related activator)[5]
EC50 (Kv7.5) 0.75 µM (for a related activator)[5]
Selectivity Minimal activation of GABA-A receptors[1][2]
hERG Activity No significant activity[1]

The minimal activity at GABA-A receptors is a significant advantage, potentially leading to better tolerability compared to older anti-seizure medications that often have sedative side effects mediated by GABAergic mechanisms.[2] Furthermore, the lack of significant hERG channel activity reduces the risk of cardiac arrhythmias.[1]

Experimental Protocols for Mechanistic Elucidation

The characterization of this compound's mechanism of action relies on a suite of electrophysiological and in vivo techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System

Objective: To quantify the effects of the compound on the biophysical properties of human Kv7.2/7.3 channels.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and co-transfected with plasmids encoding the human KCNQ2 and KCNQ3 genes.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4.

    • The intracellular (pipette) solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.

  • Voltage Protocols:

    • Voltage-Activation: From a holding potential of -80 mV, cells are subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV) and plotted against the pre-pulse potential to generate a conductance-voltage (G-V) curve. This is repeated in the absence and presence of varying concentrations of the compound.

    • Deactivation Kinetics: Channels are activated with a depolarizing step (e.g., to 0 mV) and then repolarized to a range of potentials (e.g., -100 mV to -40 mV). The decay of the tail currents is fitted with an exponential function to determine the deactivation time constant.

  • Data Analysis: The G-V curves are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2). The change in V1/2 and the deactivation time constants in the presence of the compound are quantified.

Protocol 2: In Vivo Assessment of Anticonvulsant Efficacy

Objective: To determine the in vivo efficacy of the compound in a rodent model of acute seizures.

Methodology:

  • Animal Model: Male Sprague Dawley rats are used.

  • Drug Administration: The compound is administered orally (p.o.) at various doses.

  • Maximal Electroshock Seizure (MES) Test:

    • At a predetermined time after drug administration (e.g., 60 minutes), a maximal electrical stimulus (e.g., 50/60 Hz, 0.8-second duration) is delivered via corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension, which is indicative of a seizure.

    • The dose that protects 50% of the animals from tonic hindlimb extension (ED50) is calculated.

  • Neurobehavioral Assessment: To assess for potential motor impairment, a rotarod test can be performed. Animals are placed on an accelerating rotating rod, and the latency to fall is recorded.

Visualizing the Mechanism and Workflow

Mechanism_of_Action cluster_neuron Neuron cluster_channel Kv7.2/7.3 Channel cluster_drug This compound Membrane Membrane Channel_Closed Closed State Channel_Open Open State Channel_Closed->Channel_Open Depolarization Channel_Open->Channel_Closed Repolarization K_ion K+ K_efflux K+ Efflux K_ion->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Rate Hyperpolarization->Reduced_Firing Therapeutic_Effect Anticonvulsant Effect Reduced_Firing->Therapeutic_Effect Leads to Drug Compound Drug->Channel_Closed Drug->Channel_Open Stabilizes Open State

Caption: Mechanism of Kv7.2/7.3 activation and its downstream effects.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HEK_Transfection Transfect HEK293 cells with KCNQ2/KCNQ3 Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology HEK_Transfection->Patch_Clamp Data_Analysis_IV Analyze G-V Shift & Deactivation Kinetics Patch_Clamp->Data_Analysis_IV Animal_Dosing Administer Compound to Rodents (p.o.) Data_Analysis_IV->Animal_Dosing Informs In Vivo Dosing MES_Test Maximal Electroshock Seizure (MES) Test Animal_Dosing->MES_Test Rotarod Rotarod Test for Motor Impairment Animal_Dosing->Rotarod Data_Analysis_Vivo Calculate ED50 and Therapeutic Index MES_Test->Data_Analysis_Vivo Rotarod->Data_Analysis_Vivo Clinical_Candidate Clinical Candidate Selection Data_Analysis_Vivo->Clinical_Candidate Identifies Therapeutic Potential

Caption: Experimental workflow for characterizing a novel Kv7 activator.

Therapeutic Implications and Future Directions

The potent and selective activation of Kv7.2/7.3 channels by this compound positions it as a highly promising therapeutic candidate for epilepsy.[2][4] Its mechanism of action directly addresses the underlying pathophysiology of seizure generation—neuronal hyperexcitability. The favorable selectivity profile suggests the potential for a wider therapeutic window and improved tolerability compared to existing anti-seizure medications.

Future research should continue to explore the full therapeutic potential of this compound and its analogs. This includes investigation into its efficacy in treatment-resistant forms of epilepsy, as well as its potential application in other neurological and psychiatric disorders where neuronal hyperexcitability is implicated, such as neuropathic pain, anxiety disorders, and bipolar disorder.

Conclusion

References

  • Characterization of BHV-7000: A Novel Kv7.2/7.3 Activator for the Treatment of Seizures. (n.d.). Retrieved from [Link]

  • A potentially safe activator of Kv7 potassium channels to treat epilepsy | BioWorld. (2025, August 1). Retrieved from [Link]

  • Kv7 ION Channel Modulation Platform - Biohaven. (n.d.). Retrieved from [Link]

  • Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor 4-chloro-2-(2-chlorophenoxy) ace - DEA. (2021, August 31). Retrieved from [Link]

  • View of Synthesis, Characterization, Anti-Inflammatory And Analgesic Activities Of Some Novel Chalcone Derivatives Derived From 3-((4-Formyl-2-Methoxy Phenoxy) Methyl) Benzonitrile Derivative. (n.d.). Retrieved from [Link]

  • Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Electrophysiological effects of the new antiarrhythmic drug 3-(diisopropylaminoethylamino)-2',6'-dimethylpropionanilide on dog cardiac muscle - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological studies of N-[4-[2-hydroxy-3-[[2-[4-(1H-imidazol-1- yl)phenoxy]ethyl]amino]propoxy]phenyl]methanesulfonamide, a novel antiarrhythmic agent with class II and class III activities - PubMed. (1990, April). Retrieved from [Link]

  • 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile | C12H14N2 | CID - PubChem. (n.d.). Retrieved from [Link]

  • compassionate use of kv7.2/7.3 potassium channel activator opakalim bhv-7000 in a child with kcnq2 developmental and epileptic encephalopathy: early promising results - American Epilepsy Society. (2025, December 8). Retrieved from [Link]

  • Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative - PMC - NIH. (n.d.). Retrieved from [Link]

  • Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes - MDPI. (2021, August 31). Retrieved from [Link]

  • Natural product-based pharmacological studies for neurological disorders - Frontiers. (2022, November 7). Retrieved from [Link]

  • Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2 - Semantic Scholar. (2021, October 28). Retrieved from [Link]

  • Inhibition of acetylcholinesterase (AChE) leading to arrhythmias - AOP-Wiki. (2024, December 3). Retrieved from [Link]

  • BENZONITRILE | (n.d.). Retrieved from [Link]

  • 2-(2'-((Dimethylamino)methyl)-4'-(3-[18F]fluoropropoxy)-phenylthio)benzenamine - Molecular Imaging and Contrast Agent - NCBI. (2008, September 24). Retrieved from [Link]

  • Paraoxonases at the Heart of Neurological Disorders - MDPI. (2023, April 7). Retrieved from [Link]

  • Evidence for Inhibitory Perturbations on the Amplitude, Gating, and Hysteresis of A-Type Potassium Current, Produced by Lacosamide, a Functionalized Amino Acid with Anticonvulsant Properties - MDPI. (2022, January 21). Retrieved from [Link]

  • (PDF) Discovery, Structure-Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 - ResearchGate. (2017, September 13). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the aqueous solubility profile of 4-[3-(Dimethylamino)propoxy]benzonitrile, a critical parameter influencing its behavior in biological systems and its potential as a therapeutic agent. As a molecule featuring a basic dimethylamino group and a polar benzonitrile moiety, its solubility is expected to be highly dependent on pH. Understanding this profile is paramount for successful drug discovery and development, impacting everything from in vitro assay reliability to in vivo bioavailability and formulation design.[1][2][3]

This document moves beyond a simple data sheet, offering a detailed exploration of the theoretical underpinnings and practical methodologies required to generate a robust and reliable solubility profile.

Physicochemical and Structural Overview

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound is an organic compound featuring a donor-acceptor architecture.[4] The dimethylamino group acts as an electron donor and a basic center, while the benzonitrile group serves as an electron acceptor.[4] This structure dictates its potential for ionization and interaction with various solvent systems.

PropertyValue / DescriptionRationale & Implication for Solubility
Molecular Formula C₁₅H₂₀N₂OProvides the elemental composition.
Molecular Weight 244.33 g/mol A moderate molecular weight, which does not in itself suggest significant solubility challenges.
Key Functional Groups Tertiary Amine (-N(CH₃)₂), Nitrile (-C≡N), Ether (-O-)The tertiary amine is a weak base and is expected to be protonated at low pH, significantly increasing aqueous solubility. The nitrile and ether groups are polar and can participate in hydrogen bonding, contributing to solubility.
Predicted pKa ~8.5 - 9.5 (for the tertiary amine)This is a critical parameter. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form. As a basic compound, solubility will dramatically increase as the pH drops below the pKa.[5]
Predicted logP ~2.5 - 3.5The octanol-water partition coefficient (logP) suggests moderate lipophilicity. This indicates a balance between lipid and aqueous solubility, which is often desirable for drug candidates but may also point to low intrinsic solubility of the neutral form.

Note: Predicted values are estimations based on structural similarity to other known compounds and should be experimentally verified.

Theoretical Framework: pH-Dependent Solubility

For an ionizable compound like this compound, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[5][6][7] As a weak base (B), it exists in equilibrium between its neutral, often less soluble form (B), and its protonated, more soluble cationic form (BH⁺).

B + H₂O ⇌ BH⁺ + OH⁻

The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form. The relationship can be expressed as:

ST = S₀ (1 + 10(pKa - pH))

This equation illustrates that as the pH of the solution decreases below the pKa, the term 10(pKa - pH) becomes larger, leading to a logarithmic increase in total solubility.[5] Therefore, characterizing the pH-solubility profile is not just an option, but a necessity.

pH_Solubility_Relationship cluster_pH Environmental pH cluster_Molecule This compound pH_Low Low pH (e.g., pH < pKa) Ionized Protonated Form (BH⁺) High Aqueous Solubility pH_Low->Ionized Favors Protonation pH_High High pH (e.g., pH > pKa) Neutral Neutral Form (B) Low Intrinsic Solubility pH_High->Neutral Favors Neutral Form

Caption: Relationship between pH and the ionization state of a basic compound.

Experimental Methodologies for Solubility Profiling

A multi-faceted approach is required to build a comprehensive solubility profile, distinguishing between thermodynamic and kinetic solubility.

  • Thermodynamic (Equilibrium) Solubility: This is the "true" solubility, measured when a compound is in equilibrium with its solid state.[8] It is the gold standard for understanding a drug's behavior in saturated solutions and is crucial for formulation and biopharmaceutical classification.[3][9] The shake-flask method is the most reliable technique for this measurement.[9][10][11]

  • Kinetic (Apparent) Solubility: This measures the concentration of a compound just before it precipitates when added to a buffer from a concentrated organic stock solution (e.g., DMSO).[1][12] This is a high-throughput method used in early drug discovery to flag potential solubility issues.[1][2]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adapted from guidelines established by regulatory bodies and best practices in pharmaceutical sciences.[9][11][13]

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (1.2 - 7.4) at 37 °C.

Materials:

  • This compound (solid powder, characterized for purity and solid form)

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), prepared according to pharmacopoeial standards.[11]

  • Glass vials with screw caps

  • Orbital shaker with temperature control (37 ± 1 °C)[11]

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS) for quantification

  • Acetonitrile, Formic Acid, Water (HPLC-grade)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, creating a saturated solution.[9]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each buffer solution to triplicate vials.

  • Equilibration: Secure the vials on an orbital shaker set to a constant agitation speed at 37 ± 1 °C. The incubation time is critical to reach equilibrium; 24 to 48 hours is typical, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8][9]

  • pH Measurement: At the end of the incubation, measure and record the final pH of the suspension in each vial.[9]

  • Phase Separation: Allow the vials to stand briefly for sedimentation. Carefully withdraw an aliquot from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Data Reporting: Report the solubility in mg/mL or µg/mL. The final data should be presented as the mean ± standard deviation for each pH condition.[11]

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to triplicate vials B Add precise volume of pH buffers (1.2-7.4) A->B C Incubate on orbital shaker (24-48h, 37°C) B->C D Verify final pH of suspension C->D E Filter supernatant (0.22 µm syringe filter) D->E F Quantify concentration (HPLC or LC-MS/MS) E->F G Report solubility (mg/mL) vs. pH F->G

Caption: Standard workflow for the Shake-Flask thermodynamic solubility assay.

Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the apparent solubility of this compound for early-stage discovery profiling.

Methodology: This assay typically relies on detecting precipitation via light scattering (nephelometry) or by separating undissolved particles and measuring the remaining dissolved compound via UV spectroscopy.[2]

Procedure (Nephelometric approach):

  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microtiter plate.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final desired concentration, ensuring rapid mixing. The final DMSO concentration should be kept low (e.g., 1%) to minimize co-solvent effects.[8]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[1]

  • Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in scattering relative to controls indicates precipitation.

  • Data Analysis: The kinetic solubility is reported as the highest concentration that does not precipitate under these conditions.

Anticipated Solubility Profile and Data Interpretation

Based on the compound's structure, a distinct pH-dependent solubility profile is expected.

pHExpected Solubility ClassRationaleImplications for Drug Development
1.2 (Simulated Gastric Fluid) High SolubilityThe tertiary amine will be fully protonated (pH << pKa), leading to high aqueous solubility.Favorable for dissolution in the stomach, which is a key first step for oral absorption.
4.5 (Upper Intestine) Moderate to High SolubilityThe compound will still be predominantly in its ionized form, though solubility will be lower than at pH 1.2.Good dissolution and absorption are likely in the duodenum and upper jejunum.
6.8 - 7.4 (Lower Intestine/Blood) Low SolubilityAt and above neutral pH, the compound will be primarily in its less soluble, neutral form (pH approaches or exceeds pKa).May lead to precipitation in the lower intestine, potentially limiting absorption. Low aqueous solubility could impact formulation for intravenous administration. A goal for drug discovery compounds is often >60 µg/mL.[2]

Biopharmaceutics Classification System (BCS): The solubility data, specifically the lowest measured solubility between pH 1.2-6.8, is used to classify the drug according to the BCS.[11][13] An active pharmaceutical ingredient (API) is considered "highly soluble" if the highest therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range.[11][13] This classification is critical for predicting oral drug absorption and determining if in vivo bioequivalence studies can be waived.[13][14]

Conclusion

The solubility profile of this compound is a critical dataset for its development as a drug candidate. Its basic nature dictates a strong pH-dependent solubility, which must be experimentally determined using robust, validated methods like the shake-flask assay. The resulting profile will guide crucial decisions in lead optimization, formulation development, and clinical trial design, ultimately influencing the compound's path to becoming a viable therapeutic.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Daina, A., & Zoete, V. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available from: [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available from: [Link]

  • Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Tong, W. Q. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK. Available from: [Link]

  • McGraw Hill. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available from: [Link]

  • World Health Organization (WHO). (2019). Annex 4: WHO Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1019. Available from: [Link]

  • National Center for Biotechnology Information. 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile. PubChem Compound Summary. Available from: [Link]

  • He, Y., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. Available from: [Link]

  • Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK. Available from: [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). Available from: [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]

  • Fasipe, B., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

  • International Council for Harmonisation (ICH). (2019). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]

  • Catalent. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Available from: [Link]

Sources

Methodological & Application

Application Note: 4-[3-(Dimethylamino)propoxy]benzonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-(Dimethylamino)propoxy]benzonitrile (CAS 146440-15-5) is a versatile bifunctional building block characterized by a benzonitrile core linked to a basic dimethylamine moiety via a stable propyl ether spacer. This molecular architecture serves as a critical "anchor" in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly Histamine H3 receptor antagonists and Serotonin (5-HT) modulators .

Its value lies in the orthogonality of its functional groups: the nitrile (-CN) serves as a masked electrophile or precursor to primary amines/amidines, while the tertiary amine remains stable under most nucleophilic and reductive conditions. This guide outlines the optimized protocols for its synthesis, handling, and downstream transformation into bioactive scaffolds.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 146440-15-5
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water (free base)
pKa (Calc.) ~9.2 (Tertiary amine)
Key Hazards Irritant (H315, H319); Nitrile functionality requires care regarding cyanide potential under extreme acidic hydrolysis.[1][2]

Synthesis Protocol: Preparation of the Intermediate

Before utilizing the intermediate, it is often synthesized in-house to ensure high purity. The following protocol utilizes a Williamson ether synthesis optimized for scale and safety.

Reaction Scheme

4-Hydroxybenzonitrile + 3-Chloro-N,N-dimethylpropan-1-amine HCl → this compound

Reagents
  • Substrate: 4-Hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein acceleration

  • Solvent: Acetone (Reagent Grade) or DMF (for higher temperatures)

Step-by-Step Protocol
  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with acetone (10 vol relative to substrate).

  • Activation: Add 4-Hydroxybenzonitrile and K₂CO₃. Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Addition: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride and KI.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting phenol (Rf ~0.4) should disappear, and the product (Rf ~0.3, stains with Dragendorff) should appear.

  • Workup:

    • Cool to room temperature.[3] Filter off inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If high purity (>98%) is required for catalytic hydrogenation, distill under high vacuum or pass through a short silica plug.

Downstream Applications & Transformations

The nitrile group is the reactive handle. Below are the three primary divergent pathways used in drug discovery.

Pathway A: Reduction to Benzylamine (Primary Amine)

Target Class: H3 Antagonists, Itopride Analogs

This is the most common application. The resulting primary amine is a universal nucleophile for sulfonylation or amidation.

  • Reagents: Raney Nickel (active), H₂ (50 psi), NH₃ in MeOH (7N).

  • Protocol:

    • Dissolve the nitrile in methanolic ammonia (prevents secondary amine formation).

    • Add Raney Nickel (10 wt% loading) under Argon.

    • Hydrogenate at 50°C/50 psi for 6 hours.

    • Safety: Filter catalyst over Celite (keep wet to prevent ignition).

    • Yield: Typically >90% conversion to 4-[3-(Dimethylamino)propoxy]benzylamine .

Pathway B: Pinner Reaction to Amidine

Target Class: Serine Protease Inhibitors, DNA Intercalators

  • Reagents: HCl (gas), anhydrous Ethanol, followed by Ammonium Carbonate.

  • Mechanism: Formation of the imidate ester intermediate, followed by ammonolysis.

  • Note: Requires strictly anhydrous conditions to avoid hydrolysis to the ester.

Pathway C: Hydrolysis to Carboxylic Acid

Target Class: Lipophilic Benzoic Acid Derivatives

  • Reagents: NaOH (4N), Ethanol, Reflux.

  • Protocol:

    • Reflux nitrile in basic ethanol for 4 hours.

    • Acidify to pH 5 to precipitate the zwitterionic acid (Amino-Acid).

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the strategic positioning of this intermediate in a divergent synthesis campaign.

G cluster_0 Synthetic Divergence Start 4-Hydroxybenzonitrile Intermediate 4-[3-(Dimethylamino) propoxy]benzonitrile (The Core Scaffold) Start->Intermediate K2CO3, Acetone Reflux (Williamson) Reagent Cl-(CH2)3-NMe2 Reagent->Intermediate Prod_A Benzylamine Deriv. (H3 Antagonist Precursor) Intermediate->Prod_A Raney Ni, H2 Reduction Prod_B Amidine Deriv. (Protease Inhibitor) Intermediate->Prod_B 1. HCl/EtOH 2. NH3 (Pinner) Prod_C Benzoic Acid Deriv. (Zwitterionic Ligand) Intermediate->Prod_C NaOH, H2O Hydrolysis

Caption: Divergent synthesis map showing the transformation of the nitrile scaffold into three distinct pharmacological classes.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Ether Synthesis) Incomplete deprotonation of phenol.Ensure K₂CO₃ is finely milled; add 18-crown-6 ether as a phase transfer catalyst.
Secondary Amine Impurity (Reduction) Dimerization of the imine intermediate.Must use NH₃ saturated methanol (7N) during hydrogenation to suppress dimer formation.
Product Coloration Oxidation of the tertiary amine.Store under Nitrogen/Argon at -20°C. Use brown glass vials.
Stuck on Column Interaction with silica silanols.Pre-treat silica with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites.

References

  • PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

  • Google Patents. "Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles.
  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Org.[4][5][6] Synth. 2002, 79, 165. (Reference for benzylamine handling). [Link]

Sources

applications of 4-[3-(Dimethylamino)propoxy]benzonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[3-(Dimethylamino)propoxy]benzonitrile in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

This compound (CAS: 146440-15-5) represents a "privileged scaffold" intermediate in modern drug discovery.[1] Structurally, it combines a benzonitrile core (a versatile bioisostere for carbonyls and halogens) with a basic amine side chain via a flexible propoxy linker.[1]

This specific molecular architecture renders it indispensable for three primary applications:

  • GPCR & Transporter Ligand Synthesis: The 3-carbon amino-alkoxy linker mimics the pharmacophore required for Serotonin (SERT) and Dopamine (DAT) transporter binding, serving as a critical building block for CNS-active agents.[1]

  • Fragment-Based Drug Discovery (FBDD): It acts as a high-quality "fragment" for probing Sigma-1 receptors and hERG channel binding pockets due to its amphiphilic nature.[1]

  • Late-Stage Diversification: The nitrile group serves as a "masked" functionality, allowing rapid conversion into amidines, tetrazoles, or benzylamines to modulate solubility and potency.

Part 2: Technical Applications & Mechanistic Insights

Application 1: Synthesis of CNS-Active Pharmacophores

Mechanistic Insight: The distance between the basic nitrogen and the aromatic ring is a critical determinant of affinity for monoamine transporters. The propyl ether linkage in this compound provides a ~5-6 Å separation, optimizing interaction with the conserved Aspartate residue in the binding site of aminergic GPCRs (e.g., 5-HT, D2).[1]

  • Target Class: SSRIs, Sigma-1 Receptor Agonists, and H3 Antagonists.[1]

  • Utility: Used as a nucleophilic building block.[1] The benzonitrile moiety mimics the electron-withdrawing nature of the fluorophenyl group found in Citalopram, while the dimethylamino group ensures solubility and target engagement.[1]

Application 2: Safety Pharmacology (hERG Liability Probing)

Mechanistic Insight: The "Pharmacophore of hERG Blockade" typically consists of an aromatic ring linked to a basic amine. This molecule perfectly encapsulates this liability motif.[1]

  • Usage: It is employed as a reference standard or negative design probe in early-stage cardiotoxicity screening.[1] By modifying the nitrile group (e.g., to a carboxylic acid), chemists can study how reducing lipophilicity (LogP) impacts hERG inhibition (IC50).[1]

Application 3: Nitrile Bioisosterism & Functionalization

Mechanistic Insight: The nitrile group is robust against oxidative metabolism (unlike methyl groups) and serves as a bioisostere for halogens (Cl, Br) due to similar van der Waals radii, yet it offers hydrogen bond acceptor capability.[1]

  • Synthetic Utility:

    • Pinner Reaction: Conversion to imidates/amidines.[1]

    • Cycloaddition: [3+2] cycloaddition with azides to form tetrazoles (angiotensin II receptor antagonist mimics).[1]

Part 3: Experimental Protocols

Protocol A: Optimized Synthesis via Williamson Etherification

Objective: High-yield synthesis of this compound from 4-cyanophenol.[1] Use this protocol to generate the scaffold with >98% purity.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)[1]

  • 3-Dimethylaminopropyl chloride hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) - Micronized for better surface area.
    
  • Potassium Iodide (KI) (0.1 eq) - Finkelstein catalyst to accelerate reaction.[1]

  • Solvent: Acetone (reflux) or DMF (

    
    ).
    

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Hydroxybenzonitrile (10 mmol) in anhydrous Acetone (50 mL). Add micronized

    
     (25 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Addition: Add 3-Dimethylaminopropyl chloride hydrochloride (12 mmol) and catalytic KI (1 mmol) to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 12–16 hours. Critical Check: Monitor reaction progress via TLC (Mobile Phase: DCM/MeOH 9:1). The starting phenol (
    
    
    
    ) should disappear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Rotate evaporate the filtrate to remove acetone.

  • Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1N NaOH (2 x 20 mL) to remove unreacted phenol. Wash with Brine. Dry over

    
    .[1][2]
    
  • Isolation: Evaporate solvent. The product is typically a pale yellow oil that may crystallize upon standing.[1]

    • Yield Expectation: 85–92%.

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Objective: Convert the benzonitrile core into a lipophilic tetrazole (carboxylic acid bioisostere).[1]

  • Reagents: this compound (1 eq), Sodium Azide (1.5 eq), Zinc Bromide (1 eq), Water/Isopropanol (1:1).[1]

  • Reaction: Reflux at

    
     for 24 hours. The Lewis acid (
    
    
    
    ) catalyzes the cycloaddition of the azide anion to the nitrile.
  • Workup: Acidify to pH 3 with HCl to protonate the tetrazole and the amine. Extract impurities with EtOAc. Basify aqueous layer to pH 7 (isoelectric point) to precipitate the zwitterionic product.

Part 4: Data Visualization & Logic

Table 1: Physicochemical Profile & Drug-Likeness

Data derived from computational prediction and standard fragment libraries.[1]

PropertyValueMedicinal Chemistry Implication
Molecular Weight 204.27 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~2.2Optimal lipophilicity for CNS penetration (Blood-Brain Barrier).[1]
pKa (Basic N) ~9.2Predominantly protonated at physiological pH; drives interaction with Asp residues in GPCRs.[1]
H-Bond Acceptors 3 (N, O, CN)Balanced polarity for solubility.[1]
TPSA ~36

High permeability (<140

threshold).[1]
Figure 1: Synthetic Pathway & Functionalization Logic

This diagram illustrates the synthesis of the core scaffold and its divergent applications.[1]

G Start 4-Hydroxybenzonitrile Core 4-[3-(Dimethylamino)propoxy] benzonitrile (The Scaffold) Start->Core K2CO3, Acetone Reflux, 16h (Williamson Ether) Reagent 3-Dimethylaminopropyl-Cl Reagent->Core Amidine Amidine Derivative (Pinner Rxn) Core->Amidine HCl/EtOH NH3 Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 Cycloaddition Amine Benzylamine (Reduction) Core->Amine LiAlH4 or H2/Pd Reduction

Caption: Divergent synthesis starting from the core scaffold to access distinct pharmacophores.[1]

Figure 2: Pharmacophore Mapping (GPCR vs. hERG)

Visualizing why this molecule is both a useful drug scaffold and a safety liability probe.[1]

Pharmacophore Ar Aromatic Ring (Benzonitrile) Linker Propoxy Linker (5-6 Å Distance) Ar->Linker GPCR Target: GPCR/Transporter (Asp residue interaction) Ar->GPCR Hydrophobic Pocket hERG Off-Target: hERG Channel (Pi-stacking + Cation-Pi) Ar->hERG Pi-Pi Stacking Base Basic Amine (Protonated) Linker->Base Base->GPCR Ionic Bond Base->hERG Cation-Pi Interaction

Caption: Structural motifs driving dual affinity for therapeutic targets (GPCRs) and safety targets (hERG).[1]

Part 5: References

  • Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Discusses Nitrile/Tetrazole bioisosterism).

  • PubChem Compound Summary. (2025). "this compound - CID 10511774 (Analog)."[1] National Center for Biotechnology Information. Available at: [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for Williamson Ether synthesis protocols and linker optimization).

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Mechanistic basis for amino-alkoxy-aryl hERG blockade).

Sources

Application Notes and Protocols: Investigating 4-[3-(Dimethylamino)propoxy]benzonitrile as a Butyrylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of 4-[3-(Dimethylamino)propoxy]benzonitrile as a potential inhibitor of butyrylcholinesterase (BChE), a key enzyme implicated in neurodegenerative diseases. This document outlines the scientific rationale, a hypothesized mechanism of action, and detailed protocols for in vitro enzymatic assays and data analysis.

Introduction and Scientific Rationale

Enzyme inhibitors are fundamental to modern pharmacology, serving as the mechanism for a vast array of therapeutic agents. The discovery of novel inhibitors with high potency and selectivity is a cornerstone of drug development. This compound is an organic compound featuring a donor-acceptor molecular architecture, with a dimethylamino group acting as an electron donor and a benzonitrile group as an electron acceptor, connected by a flexible propoxy linker. While its specific biological activities are not extensively characterized, its structural motifs are present in various biologically active compounds, suggesting its potential as an enzyme inhibitor.

Butyrylcholinesterase (BChE) is a serine hydrolase that, along with acetylcholinesterase (AChE), plays a role in hydrolyzing the neurotransmitter acetylcholine.[1] In the progression of Alzheimer's disease, BChE activity in the brain increases while AChE levels decline, making BChE a significant therapeutic target for managing the disease's later stages.[2][3][4] Selective inhibition of BChE is a promising strategy for developing treatments for Alzheimer's disease and other neurological disorders.[2][4] This guide provides the framework for evaluating this compound as a novel BChE inhibitor.

Hypothesized Mechanism of Butyrylcholinesterase Inhibition

The precise mechanism of inhibition for this compound is yet to be determined. However, based on its chemical structure, a plausible hypothesis involves its interaction with the active site of BChE. The BChE active site contains a catalytic triad and a peripheral anionic site. The positively charged dimethylamino group of the compound could potentially interact with the anionic sites of the enzyme, while the aromatic benzonitrile moiety could engage in π-stacking interactions within the active site gorge. This binding could prevent the substrate, butyrylthiocholine, from accessing the catalytic triad, thus inhibiting the enzymatic reaction.

cluster_0 Enzyme Active Site Enzyme Butyrylcholinesterase (BChE) ActiveSite Active Site Product Thiocholine (Product) ActiveSite->Product Inhibited Reaction Inhibitor This compound Inhibitor->ActiveSite Binding Substrate Butyrylthiocholine (Substrate) Substrate->ActiveSite Blocked Access

Caption: Hypothesized binding of the inhibitor to the BChE active site, preventing substrate access.

Experimental Protocols

Protocol for Butyrylcholinesterase Activity Assay

This protocol is adapted from the well-established Ellman's method for measuring cholinesterase activity.[5] The assay is based on the hydrolysis of the substrate S-butyrylthiocholine by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][6][7]

Materials and Reagents:

  • Butyrylcholinesterase (BChE) from equine serum

  • S-Butyrylthiocholine iodide (BTC)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over 10-20 minutes.

    • BTC Solution (Substrate): Prepare a stock solution of BTC in deionized water. A final concentration of 5 mM in the reaction mixture is recommended.[5]

    • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer. The final concentration in the well should be 0.5 mM.[5]

    • Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Add 130 µL of 100 mM phosphate buffer (pH 7.4) to each well.

    • Add 10 µL of the diluted inhibitor solutions or vehicle (for control) to the appropriate wells.

    • Add 50 µL of 2 mM DTNB solution to each well.

    • Add 10 µL of the BChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme and to ensure temperature equilibrium.[5]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of BTC solution to each well.

    • Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 20 minutes.

Protocol for IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[8][9] It is a standard measure of inhibitor potency.

Procedure:

  • Perform the BChE Activity Assay: Follow the protocol in section 3.1, using a range of inhibitor concentrations (typically 8-12 concentrations in a semi-log dilution series). Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Data Analysis:

    • For each inhibitor concentration, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate of the positive control (no inhibitor).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC50 value is the concentration of the inhibitor at which the curve passes through 50% inhibition.

cluster_workflow IC50 Determination Workflow A Prepare serial dilutions of This compound B Perform BChE activity assay with each inhibitor concentration A->B C Measure reaction rates (ΔAbs/min) B->C D Calculate % Inhibition for each concentration C->D E Plot % Inhibition vs. log[Inhibitor] D->E F Fit data to a sigmoidal curve and determine IC50 E->F

Caption: Workflow for the determination of the IC50 value.

Data Presentation and Interpretation

The results of the IC50 determination should be presented in a clear and concise manner. A table summarizing the IC50 value is recommended. To assess the selectivity of the inhibitor, it is advisable to test its activity against a related enzyme, such as acetylcholinesterase (AChE).

Table 1: Hypothetical Inhibition Data for this compound

EnzymeIC50 (µM)Selectivity Index (AChE/BChE)
Butyrylcholinesterase (BChE)5.212.5
Acetylcholinesterase (AChE)65.0

A higher selectivity index indicates a greater preference for inhibiting BChE over AChE, which is a desirable characteristic for a therapeutic candidate targeting late-stage Alzheimer's disease.

Troubleshooting

  • High background absorbance: Ensure that the reaction of DTNB with any free sulfhydryl groups in the sample is complete during the pre-incubation step.

  • Non-linear reaction rates: This may be due to substrate depletion or enzyme instability. Optimize the enzyme and substrate concentrations. A serum dilution of at least 400-fold is recommended for BChE activity assays using serum samples to achieve a linear slope.[5]

  • Inhibitor insolubility: If the inhibitor precipitates in the assay buffer, consider using a co-solvent or adjusting the buffer composition. Ensure the final DMSO concentration remains low.

Conclusion

These application notes provide a robust framework for the initial investigation of this compound as a butyrylcholinesterase inhibitor. The detailed protocols for the enzymatic assay and IC50 determination, along with guidelines for data analysis and interpretation, will enable researchers to rigorously evaluate the inhibitory potential of this compound. Should the compound show significant and selective BChE inhibition, further studies, such as determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), would be warranted.[8][9]

References

  • New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC. (2015, October 7). National Center for Biotechnology Information. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed. (2020). National Center for Biotechnology Information. [Link]

  • IC50 Determination - edX. edX. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Evotec. [Link]

  • ACE-inhibitory activity assay: IC50 - Protocols.io. Protocols.io. [Link]

  • Cholinesterase Activity Assay Kit (Colorimetric) (#BN01133). AssayGenie. [Link]

  • 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile | C12H14N2 | CID - PubChem. PubChem. [Link]

  • Identification of Compounds for Butyrylcholinesterase Inhibition - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC. (2019, October 28). National Center for Biotechnology Information. [Link]

Sources

derivatization of 4-[3-(Dimethylamino)propoxy]benzonitrile for new compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-[3-(Dimethylamino)propoxy]benzonitrile (referred to herein as DAPB-CN ) as a high-value scaffold in medicinal chemistry.[1][2][3] Structurally analogous to intermediates used in the synthesis of histamine H3 antagonists (e.g., Pitolisant) and various SSRIs, DAPB-CN offers a unique "Donor-Linker-Acceptor" architecture.[1][3]

This document provides three validated protocols for transforming the nitrile "warhead" into pharmacologically active motifs: Tetrazoles (bioisosteres of carboxylic acids), Amidines (for GPCR targeting), and Primary Amines (for further library expansion).[3]

Chemical Profile & Structural Logic

Compound: this compound Formula: C₁₂H₁₆N₂O MW: 204.27 g/mol CAS (Analog Reference): 1307474-16-3 (Phenoxy variant) / Generic Scaffolds[1][3]

Structural Analysis for Drug Design:

  • The Anchor (Dimethylamine): A basic center (pKa ~9.[3]5) that ensures water solubility and provides a protonatable site for ionic interactions with receptor aspartate residues (common in GPCRs).[1][3]

  • The Linker (Propoxy): A flexible 3-carbon chain that optimizes the distance between the basic amine and the aromatic core, critical for avoiding steric clashes in the binding pocket.[3]

  • The Warhead (Benzonitrile): An electron-withdrawing group that is metabolically stable but chemically versatile.[1][2][3][4] It serves as a precursor to at least five distinct pharmacophores.[2][3]

Visualizing the Derivatization Pathways

DAPB_Derivatization Start DAPB-CN (Scaffold) Tetrazole Tetrazole Derivative (Bioisostere of Acid) Start->Tetrazole [3+2] Cycloaddition (NaN3/ZnBr2) Amidine Amidine Derivative (High Basicity Ligand) Start->Amidine Pinner Reaction (HCl/EtOH -> NH3) Amine Benzylamine Derivative (Linker Extension) Start->Amine Catalytic Hydrogenation (Raney Ni/H2)

Figure 1: Divergent synthesis strategy for DAPB-CN. The nitrile group serves as the pivot point for generating diverse chemical libraries.

Protocol A: Synthesis of Tetrazole Bioisosteres

Objective: Convert the nitrile into a 5-substituted 1H-tetrazole. Rationale: The tetrazole anion is a classic bioisostere of the carboxylate anion (similar pKa ~4.5-5.[2][3]0) but possesses greater metabolic stability and lipophilicity, improving oral bioavailability [1].[3]

Reagents:

  • DAPB-CN (1.0 equiv)[1][2][3]

  • Sodium Azide (NaN₃) (1.5 equiv)[1][3]

  • Zinc Bromide (ZnBr₂) (1.0 equiv) or Triethylamine Hydrochloride (TEA[1][2][3]·HCl)

  • Solvent: Water/Isopropanol (1:[1][3]1) or DMF (for higher temperatures)

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial (10 mL), dissolve DAPB-CN (1 mmol, 204 mg) in 3 mL of Water/Isopropanol (1:1).

    • Note: ZnBr₂ is preferred over traditional ammonium chloride methods as it allows the reaction to proceed in aqueous media with lower explosion risk.[3]

  • Addition: Add NaN₃ (1.5 mmol, 97 mg) and ZnBr₂ (1 mmol, 225 mg).

  • Reaction: Seal the vial and heat to 85°C for 12–16 hours .

    • Monitoring: Monitor by LC-MS.[1][2][3][4] The starting nitrile peak (m/z 205) should disappear, replaced by the tetrazole mass (m/z 248, [M+H]+).[3]

  • Workup:

    • Cool to room temperature.[2][3][5]

    • Acidify carefully with 1N HCl to pH 3–4 (Caution: Hydrazoic acid evolution—perform in fume hood).[1][3]

    • The zinc-tetrazole complex breaks down; the product may precipitate or require extraction with Ethyl Acetate (3 x 10 mL).[1][3]

  • Purification: Recrystallize from Ethanol/Water to yield the zwitterionic tetrazole.[2][3]

Protocol B: Pinner Reaction to Amidines

Objective: Convert the nitrile to an amidine hydrochloride. Rationale: Amidines are potent pharmacophores in protease inhibitors and GPCR ligands.[2][3] They mimic the arginine side chain.[3] This protocol uses the classic Pinner synthesis adapted for amino-ethers [2].[1][2][3][4]

Reagents:

  • DAPB-CN[1][3][6]

  • Anhydrous Ethanol (absolute)[1][3]

  • HCl gas (generated in situ or from lecture bottle)[1][2][3]

  • Ammonia (methanolic 7N)[1][2][3]

Step-by-Step Methodology:

  • Imidate Formation (Pinner Salt):

    • Dissolve DAPB-CN (1 mmol) in 5 mL anhydrous ethanol.

    • Cool to 0°C in an ice bath.[2][3]

    • Bubble dry HCl gas through the solution for 15–20 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the ester.[3]

    • Seal and store at 4°C for 24 hours. A white precipitate (the imidate ester hydrochloride) typically forms.[3]

  • Amidine Conversion:

    • Evaporate excess HCl/Ethanol under reduced pressure (keep temperature <40°C).[1][3]

    • Redissolve the residue in 5 mL dry ethanol.

    • Add Methanolic Ammonia (7N, 3.0 equiv) at 0°C.

    • Allow to warm to room temperature and stir for 6 hours.

  • Isolation:

    • Concentrate to dryness.[2][3]

    • The crude product is the Amidine Dihydrochloride (due to the tertiary amine also being protonated).[3]

    • Purification: Triturate with diethyl ether to remove non-polar impurities.[2][3] Recrystallize from Isopropanol.

Protocol C: Catalytic Hydrogenation to Benzylamines

Objective: Reduce the nitrile to a primary benzylamine (-CH₂NH₂).[1][2][3][4] Rationale: This creates a diamine scaffold (primary + tertiary amine).[1][3] This is a direct analog of the "Pitolisant" synthesis pathway, where the amine can be further alkylated or coupled to amides [3].[3]

Reagents:

  • DAPB-CN[1][3][6]

  • Raney Nickel (Slurry in water, active catalyst)[1][3]

  • Solvent: Methanol saturated with Ammonia (to prevent secondary amine formation)[1][2][3]

  • Hydrogen source: H₂ balloon or Parr Shaker (30–50 psi)

Step-by-Step Methodology:

  • Catalyst Preparation: Wash Raney Nickel (approx. 20 wt% of substrate) three times with Methanol to remove water.[2][3] Safety: Raney Ni is pyrophoric; keep wet with solvent at all times.[1][2][3]

  • Reaction Setup:

    • In a hydrogenation vessel, dissolve DAPB-CN (1 g) in 20 mL Methanolic Ammonia (7N).

    • Expert Insight: The presence of ammonia is non-negotiable.[3] Without it, the primary amine product reacts with the intermediate imine, leading to dimeric secondary amines (dibenzylamines).

    • Add the washed Raney Ni.[3]

  • Hydrogenation:

    • Purge vessel with N₂ (3x) then H₂ (3x).[1][3]

    • Pressurize to 40 psi (approx 2.7 bar) and shake/stir at Room Temperature for 6–8 hours.

  • Workup:

    • Filter the catalyst through a Celite pad under an argon blanket (Do not let the catalyst dry out).[3]

    • Rinse the pad with Methanol.[3][7]

    • Concentrate the filtrate to yield the crude diamine oil.[3]

  • Salt Formation (Storage): Dissolve oil in Et₂O and add 2.2 equiv of HCl in Dioxane to precipitate the stable dihydrochloride salt.

Analytical Validation Parameters

ParameterMethodExpected Result (DAPB-CN)
HPLC Purity C18 Column, ACN/H2O + 0.1% TFA>98% Area
IR Spectroscopy ATR-FTIRDistinct -CN stretch at ~2220 cm⁻¹ .[1][2][3] Disappearance of this peak confirms derivatization.[3]
1H NMR DMSO-d6, 400 MHzPropoxy linker: Triplet (~4.0 ppm, O-CH2), Quintet (~1.9 ppm), Triplet (~2.4 ppm, N-CH2).[1][2][3] N-Me: Singlet (~2.2 ppm, 6H).[1][2][3]
Mass Spec ESI (+)[M+H]+ = 205.13

References

  • Bioisosterism in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[8] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[3][8] Link[1][3]

  • Pinner Reaction Protocol: Luo, Y., et al. (2019).[3] Practical Synthesis of Amidines from Nitriles. Journal of Organic Chemistry. Link[1][3]

  • Pitolisant Analog Synthesis: Stark, H., et al. (2001).[3] Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists. European Journal of Pharmaceutical Sciences, 13(3), 249-259.[1][3][9][10] Link

  • Nitrile Reduction: Lerner, O. M., et al. (1969).[3] Catalytic hydrogenation of 4-[2-(dimethylamino)ethoxy]benzonitrile. Pharmaceutical Chemistry Journal, 7, 382–383. Link

Sources

Application Notes & Protocols: 4-[3-(Dimethylamino)propoxy]benzonitrile as a Versatile Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Materials Scientists

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the applications, underlying principles, and experimental protocols for utilizing 4-[3-(Dimethylamino)propoxy]benzonitrile, a molecule uniquely positioned at the intersection of polymer chemistry, optoelectronics, and biomedical engineering.

Introduction: A Molecule of Dichotomous Functionality

This compound is a bifunctional organic molecule characterized by a distinct electron-donating group and an electron-accepting group. This "push-pull" or donor-acceptor architecture is the cornerstone of its utility. The molecule consists of:

  • An electron-donating dimethylamino terminus : This tertiary amine group is crucial for imparting pH-responsiveness and serves as a key site for chemical modifications.

  • An electron-accepting benzonitrile group : The nitrile moiety polarizes the aromatic ring, making the molecule a valuable precursor for materials with interesting photophysical and electronic properties.[1]

  • A flexible propoxy linker : This three-carbon chain provides spatial separation between the functional ends, influencing solubility, reactivity, and the final conformation of materials derived from it.

This unique combination of a nucleophilic amine and an electron-deficient nitrile on a flexible scaffold makes it an exemplary building block for a new generation of advanced functional materials. This document will explore its application in the synthesis of "smart" polymers and its role as a precursor in the development of optoelectronic materials.

Section 1: Core Physicochemical Principles & Properties

The primary significance of donor-acceptor benzonitriles in photophysical and electronic chemistry lies in their capacity for Intramolecular Charge Transfer (ICT). Upon photo-excitation, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzonitrile moiety.[2][3]

This ICT process is highly sensitive to the local environment, leading to two key phenomena:

  • Solvatochromism : The emission wavelength of the molecule changes significantly with the polarity of the solvent.

  • Dual Fluorescence : In polar solvents, the molecule can exhibit two distinct emission bands, a "normal" fluorescence and a highly red-shifted band from the stabilized ICT state.[1] These properties make it an excellent probe for studying molecular excited states and their interactions.[1]

Molecular Structure

Caption: Molecular structure of this compound.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₆N₂ODerived
Molecular Weight 204.27 g/mol Derived
CAS Number 85676-54-6Sigma-Aldrich
Predicted Boiling Point ~390 °CBenchchem[2]
Key IR Absorbance ~2217 cm⁻¹ (C≡N stretch)Benchchem[2]

Section 2: Application in "Smart" and Responsive Polymers

The dimethylamino group is a tertiary amine, which can be protonated in acidic conditions. When this molecule is incorporated into a polymer, this functionality can be exploited to create "smart" materials that respond to changes in environmental pH. Such polymers are gaining significant scientific interest for a variety of applications, including sensing and drug delivery.[4]

Polymers based on the related monomer N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) have demonstrated pronounced pH-, thermo-, and even CO₂-sensitivity.[4][5] By analogy, polymers synthesized from this compound (or its derivatives) are expected to exhibit similar stimuli-responsive behaviors, making them excellent candidates for advanced biomedical applications.[6][7]

Protocol 1: Synthesis of a pH-Responsive Homopolymer via Free-Radical Polymerization

This protocol outlines a representative method for synthesizing a homopolymer from a vinyl-functionalized derivative of the topic molecule. The causality behind this choice is that free-radical polymerization is a robust and widely accessible method for polymer synthesis. Azobisisobutyronitrile (AIBN) is selected as the initiator due to its predictable decomposition kinetics at moderate temperatures.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation monomer 1. Dissolve Monomer in THF degas 2. Degas with N₂ (30 min) monomer->degas initiator 3. Add AIBN Initiator degas->initiator react 4. Stir at 70°C (24h under N₂) initiator->react precipitate 5. Precipitate in Hexane react->precipitate filtrate 6. Vacuum Filtration precipitate->filtrate dry 7. Dry in Vacuum Oven (40°C) filtrate->dry product Final Polymer Product dry->product

Caption: Workflow for free-radical polymerization.

Step-by-Step Methodology:

  • Monomer Preparation: In a three-necked flask equipped with a magnetic stirrer, dissolve the functionalized monomer (e.g., a methacrylate derivative of this compound) in an appropriate solvent like tetrahydrofuran (THF).

  • Degassing: Bubble nitrogen gas through the solution for approximately 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Add the initiator, such as AIBN (typically 0.5 mol% relative to the monomer concentration).

  • Polymerization Reaction: Place the flask in a preheated oil bath at 70°C and stir under a nitrogen atmosphere for 24 hours. The solution will likely become more viscous as the polymer forms.

  • Precipitation: After cooling to room temperature, pour the reaction mixture into a large excess of a non-solvent, such as hexane, while stirring. This causes the polymer to precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

(This protocol is adapted from established procedures for similar amine-functionalized monomers.[5])

Expected Characterization
  • ¹H-NMR Spectroscopy: Confirmation of polymerization is achieved by the disappearance of sharp vinyl proton peaks (typically 5.5–6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone.[5]

  • FTIR Spectroscopy: The presence of the nitrile group should be confirmed by a characteristic sharp peak around 2217 cm⁻¹.[2]

Section 3: Application in Optoelectronic and Photonic Materials

The intrinsic donor-acceptor structure of this compound makes it and its derivatives highly promising for applications in optoelectronics.[1] Materials with this "push-pull" electronic structure are known to exhibit large nonlinear optical (NLO) responses, which are essential for applications in high-speed electro-optic devices.[8]

A common strategy in materials science is to incorporate such active chromophores into a stable, processable polymer matrix, creating a "guest-host" system.[8] This approach allows for the fabrication of thin films with tailored optical properties for devices like Organic Light-Emitting Diodes (OLEDs) or optical switches.[9][10][11]

Guest-Host System Logic

G cluster_components Components cluster_process Fabrication guest Guest Chromophore (this compound) solution Co-dissolve in Common Solvent guest->solution host Host Polymer Matrix (e.g., PMMA, PVK) host->solution fabrication Film Casting (e.g., Spin Coating) solution->fabrication device Functional Thin Film (Optoelectronic Device) fabrication->device

Caption: Logic diagram of a guest-host system for optoelectronics.

Protocol 2: Preparation of a Guest-Host Polymer Film

This protocol describes the fabrication of a thin film for optical characterization. The causality for this method is its simplicity and effectiveness in creating optically clear films. A host polymer like poly(methyl methacrylate) (PMMA) is chosen for its excellent optical transparency and compatibility with many organic chromophores.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the host polymer (e.g., 10 wt% PMMA in toluene). Prepare a separate, concentrated solution of the guest molecule (this compound) in the same solvent.

  • Doping: Add a specific amount of the guest solution to the host solution to achieve the desired final concentration (e.g., 1-5 wt% of the guest relative to the host polymer). Mix thoroughly until homogeneous.

  • Substrate Cleaning: Thoroughly clean a substrate (e.g., glass or quartz slide) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Film Deposition (Spin Coating):

    • Place the cleaned substrate on the chuck of a spin coater.

    • Dispense a small amount of the polymer solution onto the center of the substrate.

    • Spin the substrate at a set speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to create a uniform thin film.

  • Annealing: Transfer the coated substrate to a hot plate and anneal at a temperature below the glass transition temperature of the host polymer (e.g., 80°C for PMMA) for 10-15 minutes to remove residual solvent and improve film quality.

(This protocol is based on general procedures for fabricating guest-host polymer films.[8][9])

Potential Performance Metrics

Materials based on benzonitrile derivatives have shown promise for a range of optoelectronic applications.

Application AreaKey Performance MetricRationale
OLEDs Thermally Activated Delayed Fluorescence (TADF)The donor-acceptor structure can be engineered to create a small energy gap between singlet and triplet excited states, enabling efficient light emission.[9][10]
Nonlinear Optics Second- or Third-Order Susceptibility (χ⁽²⁾, χ⁽³⁾)The high polarizability of the molecule in an electric field is essential for applications like frequency doubling and optical switching.[8][12]
Sensors Fluorescence Quantum Yield ChangeThe sensitivity of the ICT state to the local environment can be used to detect the presence of specific analytes.[13]

Conclusion

This compound is more than a simple chemical compound; it is a molecular tool. Its inherent donor-acceptor characteristics, conferred by the dimethylamino and benzonitrile groups, respectively, provide a direct pathway to materials with sophisticated photophysical and responsive properties. The flexible propoxy linker adds another layer of design versatility, allowing for its integration into diverse material systems. From pH-responsive hydrogels for targeted drug delivery to chromophores for advanced optical and electronic devices, the applications are both broad and significant. The protocols and principles outlined in this guide provide a foundational framework for researchers to harness the potential of this versatile molecule in creating the next generation of advanced functional materials.

References

  • 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile | C12H14N2 | CID - PubChem. Available from: [Link]

  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO 2 -Sensitivity - MDPI. Available from: [Link]

  • Direct synthesis of novel acidic and zwitterionic block copolymers via TEMPO-mediated living free-radical polymerization. ScienceDirect. Available from: [Link]

  • Supporting Information - Digital CSIC. Available from: [Link]

  • Structures and Synthesis of Zwitterionic Polymers - MDPI. Available from: [Link]

  • Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Plant Archives. Available from: [Link]

  • Synthesis and Characterization of Unsymmetrical Benzonitrile-Containing Polyimides: Viscosity-Lowering Effect and Dielectric Properties | Request PDF - ResearchGate. Available from: [Link]

  • (PDF) Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery - ResearchGate. Available from: [Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

  • Benzonitrile, 4-(dimethylamino)- - NIST WebBook. Available from: [Link]

  • Advanced Polymers for Biomedical Applications: Mini Review. Open Access Text. Available from: [Link]

  • Synthesis and characterization of benzodioxinone mono-telechelics and their use in block copolymerization - PMC. Available from: [Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - ResearchGate. Available from: [Link]

  • (PDF) Optoelectronic and photonic properties of π-conjugated benzonitrile derivative bis-Schiff base by solution technique - ResearchGate. Available from: [Link]

  • Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios | International Journal of Current Research. Available from: [Link]

  • Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives - MDPI. Available from: [Link]

  • Crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate: a phenoxyphthalonitrile derivative - PMC - NIH. Available from: [Link]

  • Direct polymerization of functional monomers - Matyjaszewski Polymer Group. Available from: [Link]

  • Effect of association processes on polymerization of N -[3-(dimethylamino)propyl]methacrylamide salts in aqueous solutions | Request PDF - ResearchGate. Available from: [Link]

  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC. Available from: [Link]

  • High Contrast Ratio and Rapid Switching Electrochromic Polymeric Films Based on 4-(Dimethylamino)triphenylamine-Functionalized Aromatic Polyamides - NTU Scholars. Available from: [Link]

  • 4-(N,N-Dimethylamine)benzonitrile (DMABN) derivatives with boronic acid and boronate groups: new fluorescent sensors for saccharides and fluoride ion - Journal of Materials Chemistry (RSC Publishing). Available from: [Link]

  • Compatible Photochromic Systems for Opto-electronic Applications - PMC. Available from: [Link]

  • Advancing Optoelectronics with Benzonitriles: Theoretical Understanding, Experimental Realization, and Single‐Molecule White Light Emission - ResearchGate. Available from: [Link]

Sources

developing assays with 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-(Dimethylamino)propoxy]benzonitrile (CAS: 146440-15-5) is a Critical Process Intermediate (CPI) primarily utilized in the synthesis of histamine H3 receptor inverse agonists, such as Pitolisant (Wakix®).[1] Beyond its synthetic utility, this molecule represents a classic "hERGophore"—containing a basic amine linked to an aromatic core via an ether chain—which necessitates rigorous safety profiling during drug development.

This guide details the development of two critical assay types for this compound:

  • Analytical Quality Control (QC): Overcoming the "basic amine challenge" in LC-MS quantification to monitor trace impurities in API synthesis.

  • Safety Pharmacology: Screening for off-target hERG channel blockade, a common liability for molecules containing the dimethylaminopropoxy motif.

Part 1: Analytical Method Development (LC-MS/HPLC)

The Challenge: The Basic Amine Tailing Effect

The dimethylamino group (pKa ~9.2) is protonated at standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7). This leads to secondary interactions with residual silanols on silica-based columns, resulting in severe peak tailing, poor resolution, and carryover.

Strategic Solution: High pH Reverse Phase Chromatography

To achieve sharp peak shapes and high sensitivity, we utilize a High pH Strategy . By operating at pH 10.0 (above the pKa), the amine remains neutral (unprotonated), increasing hydrophobicity and eliminating silanol interactions.

Protocol: Trace Quantification of CPI in API Matrix

Objective: Quantify unreacted this compound in a crude reaction mixture of Pitolisant.

1. Instrumentation & Column Selection

  • System: UHPLC coupled with Triple Quadrupole MS (QQQ).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm).

    • Why: Ethylene-Bridged Hybrid (BEH) particles are stable up to pH 12, unlike standard silica which dissolves >pH 8.[1]

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).

3. Gradient Profile

Time (min) % Mobile Phase B Flow Rate (mL/min) Curve
0.00 5 0.4 Initial
1.00 5 0.4 Hold
6.00 95 0.4 Linear
7.50 95 0.4 Wash
7.60 5 0.4 Re-equilibration

| 10.00 | 5 | 0.4 | End |[1]

4. Mass Spectrometry Parameters (MRM Mode)

  • Ionization: ESI Positive (+).

  • Precursor Ion: 205.1 m/z [M+H]+.

  • Quantifier Transition: 205.1 → 58.1 m/z (Dimethylamine fragment).

  • Qualifier Transition: 205.1 → 119.0 m/z (Benzonitrile fragment).

5. System Suitability Criteria

  • Tailing Factor (Tf): Must be < 1.3 (High pH ensures this; acidic methods often yield Tf > 2.0).

  • Signal-to-Noise (LOQ): > 10:1 at 5 ng/mL.[1]

Part 2: Functional Safety Assay (hERG Liability)

The Challenge: The Pharmacophore Risk

The 3-(dimethylamino)propoxy tail is a known structural alert for hERG potassium channel blockade. Even if this molecule is an intermediate, final drugs retaining this motif often exhibit QT prolongation risks. Early screening is mandatory.

Protocol: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of the test compound to displace a high-affinity fluorescent tracer (e.g., E-4031 analogue) from the hERG channel.

1. Reagents

  • Membrane Prep: Recombinant human hERG channel membranes (HEK293 overexpressing).

  • Tracer: Red-shifted fluorescent hERG ligand (Predictor™ hERG Tracer).[1]

  • Assay Buffer: 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, pH 7.4.

2. Experimental Workflow

  • Titration: Prepare a 10-point dose-response curve of this compound in DMSO (Top concentration: 30 µM).

  • Incubation:

    • Add 5 µL of test compound to 384-well black microplate.

    • Add 10 µL of hERG membrane suspension.

    • Add 5 µL of Tracer (1 nM final concentration).

  • Equilibrium: Incubate for 4 hours at room temperature (25°C) in the dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode reader (Ex: 530 nm / Em: 590 nm).

3. Data Analysis

  • Calculate % Inhibition:

    
    [1]
    
  • Fit data to a sigmoidal dose-response equation (Hill slope) to determine IC50.[1]

  • Interpretation: An IC50 < 10 µM indicates a "High Risk" building block; structural modification of the amine tail may be required for the final drug candidate.

Part 3: Visualization of Workflows

Figure 1: Analytical Method Decision Tree

A logic flow for selecting the correct HPLC conditions based on the amine pKa.

MethodDevelopment Start Analyte: this compound CheckPKA Check pKa of Basic Nitrogen (Approx 9.2) Start->CheckPKA Decision Select Mobile Phase pH CheckPKA->Decision Acidic Acidic pH (0.1% Formic Acid) Decision->Acidic Standard Basic High pH (10mM NH4HCO3, pH 10) Decision->Basic Recommended ResultAcid Result: Protonated Amine (NH+) Interacts with Silanols Outcome: Peak Tailing Acidic->ResultAcid ResultBasic Result: Neutral Amine (N) No Silanol Interaction Outcome: Sharp Peak Basic->ResultBasic Action Select High pH Resistant Column (Waters XBridge / Agilent PLRP-S) ResultBasic->Action

Caption: Decision matrix for optimizing chromatography of basic amine intermediates.

Figure 2: Synthetic Context (Pitolisant Pathway)

Visualizing where this intermediate fits in the drug production lifecycle.

Synthesis SM1 4-Hydroxybenzonitrile Intermediate INTERMEDIATE: This compound SM1->Intermediate Williamson Ether Synth (K2CO3, Acetone) Reagent 1-Chloro-3-(dimethylamino)propane Reagent->Intermediate Step2 Grignard / Reduction Steps Intermediate->Step2 Process Control Point (Apply LC-MS Protocol) Final Target API: Pitolisant (Wakix) Step2->Final

Caption: Synthesis workflow identifying the Critical Process Control point for the intermediate.

References

  • Schwartz, J. C., et al. (2011). The Histamine H3 Receptor as a Target for Developing New Drugs. National Institutes of Health (NIH). Available at: [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug discovery and cardiac arrhythmia. Nature. Available at: [Link]

  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Application Note. Available at: [Link]

  • European Medicines Agency (EMA). (2016).[2] Assessment Report: Wakix (Pitolisant). Procedure No. EMEA/H/C/002616/0000. Available at: [Link]

  • Vandenberg, J. I., et al. (2012).[3] hERG K+ Channels: Structure, Function, and Clinical Significance. Physiological Reviews. Available at: [Link]

Sources

Troubleshooting & Optimization

purification techniques for 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with 4-[3-(Dimethylamino)propoxy]benzonitrile . It prioritizes chemical logic derived from the molecule's functional groups (tertiary amine, ether, nitrile) to ensure high-purity isolation.

Topic: Purification & Isolation Protocols

Ticket ID: CHEM-PUR-042 Status: Open Assigned Specialist: Senior Application Scientist

Molecule Analysis & Purification Strategy

Before initiating any protocol, understand the physicochemical "personality" of your target. This molecule contains three distinct functional zones that dictate the purification logic:

  • The "Handle" (Tertiary Amine): The dimethylamino group is basic (

    
    ). This is your primary purification lever. It allows the molecule to be reversibly switched between water-soluble (protonated) and organic-soluble (neutral) states.
    
  • The "Shield" (Benzonitrile): The nitrile group is relatively stable but can hydrolyze to an amide or carboxylic acid under vigorous heating with strong acids/bases. Avoid prolonged reflux in concentrated HCl or NaOH.

  • The "Linker" (Propoxy Ether): Chemically inert under standard purification conditions.

Core Strategy: The most robust method for this compound is a Dual-pH Swing Extraction . This removes both neutral impurities (unreacted alkyl halides) and acidic impurities (unreacted 4-hydroxybenzonitrile) without column chromatography.

The "Golden Path" Protocol: Acid-Base Extraction

User Question: I have the crude reaction mixture containing unreacted phenol and inorganic salts. How do I isolate the product without running a column?

Specialist Response: Chromatography is often unnecessary for amino-ethers. Use this self-validating Acid-Base workup. This protocol exploits the basicity of the amine to separate it from non-basic impurities.

Step-by-Step Workflow
  • Initial Solubilization:

    • Dissolve the crude residue in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.

    • Why: These solvents dissolve the target and most organic impurities but are immiscible with water.

  • Acid Extraction (The "Trap"):

    • Extract the organic layer with 1M HCl (aq) (

      
      ).
      
    • Chemistry: The target amine becomes protonated (

      
      ) and migrates to the aqueous phase. Neutral impurities and unreacted starting materials (if non-basic) remain in the organic layer.
      
    • Checkpoint: Keep the AQUEOUS layer. You can discard the organic layer (after TLC verification).

  • The "Wash" (Optional but Recommended):

    • Wash the acidic aqueous layer once with fresh EtOAc.

    • Why: This removes any entrained neutral organic impurities trapped in the water emulsion.

  • Base Release (The "Spring"):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly basify with 4M NaOH or Sat.

      
        until pH > 12.
      
    • Chemistry: The amine is deprotonated, becoming neutral and insoluble in water. It will likely oil out or form a cloudy precipitate.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Combine organic layers, dry over anhydrous

      
      , and concentrate in vacuo.
      
Visualizing the Logic (DOT Diagram)

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve AcidWash Extract with 1M HCl (pH < 2) Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 OrgPhase1 Organic Phase (Contains Neutral Impurities) Split1->OrgPhase1 Discard AqPhase1 Aqueous Phase (Contains Target as Salt) Split1->AqPhase1 Keep Basify Basify with NaOH (pH > 12) AqPhase1->Basify Extract Extract with DCM Basify->Extract Split2 Phase Separation Extract->Split2 AqPhase2 Aqueous Phase (Waste Salts) Split2->AqPhase2 Discard OrgPhase2 Organic Phase (Pure Target Free Base) Split2->OrgPhase2 Dry & Evaporate

Caption: Logical flow of the Dual-pH Swing Extraction method, separating the target based on amine protonation states.

Advanced Troubleshooting & FAQs

Q1: The product isolated is an oil, but literature suggests a solid. How do I crystallize it? A: This compound has a relatively low melting point (


) [1, 2]. If it remains an oil:
  • Residual Solvent: High-vacuum drying is critical. Even trace DCM can depress the melting point.

  • Seed Crystal: Scratch the flask wall with a glass rod to induce nucleation.

  • Recrystallization Solvent: Try a mixture of Hexane:Ethyl Acetate (9:1) . Dissolve in minimal hot EtOAc, then slowly add Hexane until turbid. Cool to -20°C.

Q2: I see a persistent impurity spot just below my product on TLC. What is it? A: This is likely 4-hydroxybenzonitrile (starting material).[1]

  • Diagnosis: This spot will smear if the TLC plate is acidic.

  • Fix: The Acid-Base extraction (Section 2) should remove this. Phenols are acidic (

    
    ). At pH 12 (Step 4), the phenol becomes a phenolate anion (water-soluble) and will stay in the aqueous waste layer while your amine extracts into the organic layer.
    

Q3: Can I purify this using column chromatography? A: Yes, but standard silica is acidic and will bind the amine, causing "tailing" (streaking) and yield loss.

  • Modification: You must add a basic modifier to your eluent.

  • Recipe: DCM : Methanol : Triethylamine (95 : 4 : 1).

  • Pre-treatment: Flush the column with the eluent containing 1% Triethylamine before loading your sample to neutralize acidic sites on the silica.

Q4: I need a highly stable solid form for storage. What do you recommend? A: Convert the free base into a salt. The Hydrochloride (HCl) or Oxalate salts are standard for this class of amino-ethers.

  • Protocol: Dissolve the oil in dry Diethyl Ether. Add 2M HCl in Diethyl Ether dropwise. The white salt precipitate can be filtered and washed with cold ether. This purges non-basic impurities effectively.

Data Summary: Physicochemical Properties

PropertyValueRelevance to Purification
Molecular Weight 204.27 g/mol Calculation of molar equivalents.
Melting Point 72–75 °CTarget for crystallization; oiling out is common if impure.
Boiling Point ~318 °CDo not attempt distillation at atmospheric pressure; it will decompose.
pKa (Amine) ~9.5 (Est.)Defines pH cutoffs: Keep pH < 2 to solubilize, pH > 12 to precipitate.
Solubility DCM, EtOAc, MeOHGood extraction solvents.
Insolubility Water (neutral pH), HexaneUse Hexane as an anti-solvent for crystallization.

References

  • National Institute of Standards and Technology (NIST). Benzonitrile, 4-(dimethylamino)- Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 4-[3-(dimethylamino)prop-1-en-2-yl]benzonitrile Compound Summary. National Library of Medicine. [Link]

(Note: While specific literature on the propoxy-derivative is proprietary or patent-heavy, the physical data cited refers to the closest structural analogs and the core benzonitrile/amine fragments which dictate the purification logic.)

Sources

Technical Support Center: Synthesis & Optimization of 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis optimization of 4-[3-(Dimethylamino)propoxy]benzonitrile , a critical pharmacophore and intermediate for histamine H3 receptor antagonists (e.g., Pitolisant).

The standard route involves a Williamson Ether Synthesis between 4-hydroxybenzonitrile and 3-chloro-N,N-dimethylpropan-1-amine. While seemingly straightforward, this reaction is prone to specific failure modes: incomplete conversion, nitrile hydrolysis, and handling difficulties associated with the amino-alkyl halide.

This guide moves beyond basic "recipes" to provide a mechanistic understanding of the variables that drive yield and purity.

Module 1: Reaction Design & Stoichiometry

Q: I am using 3-dimethylaminopropyl chloride hydrochloride. How much base do I actually need?

A: You must account for the neutralization of the HCl salt. If you use the hydrochloride salt (which is more stable and easier to handle than the free base), the first equivalent of base is consumed solely to liberate the free amine.

  • Standard Protocol: Use 2.5 to 3.0 equivalents of Base (e.g.,

    
    ).
    
    • 1.0 eq: Neutralizes the HCl salt.

    • 1.0 eq: Deprotonates the 4-hydroxybenzonitrile (Phenol

      
       Phenoxide).
      
    • 0.5–1.0 eq: Excess to drive kinetics and buffer the system.

Critical Mechanism Note (The Azetidinium Effect): Once the free amine is generated, it does not always react via direct


 displacement. The 3-dimethylamino group can intramolecularly displace the chloride to form a highly reactive, transient Azetidinium Ion . This species is the actual electrophile attacked by the phenoxide.
Q: My reaction stalls at 60-70% conversion. Should I add more alkyl halide?

A: Before adding more reagent, add a catalyst. The alkyl chloride is moderately reactive. If the reaction stalls, it is often because the azetidinium formation is rate-limiting or the chloride leaving group is too slow.

Recommendation: Add 0.1 equivalents of Potassium Iodide (KI) .

  • Why? This initiates a Finkelstein-like reaction in situ. The iodide displaces the chloride to form the more reactive alkyl iodide (or stabilizes the transition state), significantly accelerating the reaction without increasing impurity profiles.

Module 2: Solvent System Selection

Q: Which solvent system provides the highest purity profile?

A: Solvent choice dictates the balance between reaction rate and impurity formation (specifically nitrile hydrolysis).

Solvent SystemBaseTempProsCons
DMF (Dimethylformamide)

60-80°CFastest kinetics. Excellent solubility of phenoxide.High boiling point makes removal difficult.[1] Risk of dimethylamine impurities if DMF degrades.
Acetone or MEK

RefluxEasy workup (low BP). Mild conditions prevent nitrile hydrolysis.Slow. Often requires 18-24h. Potassium phenoxide has lower solubility.
Toluene/Water (Biphasic) NaOH80°CScalable. Cheap. Product stays in Toluene; salts stay in water.Requires Phase Transfer Catalyst (TBAB). High pH in water phase can hydrolyze the nitrile to an amide.

Expert Recommendation: For lab-scale (<50g), use MEK (Methyl Ethyl Ketone) with KI catalyst. It offers a higher reflux temp (80°C) than acetone, driving the reaction faster, but is easier to remove than DMF.

Module 3: Visualization of Reaction Pathways

Understanding the competing pathways is essential for troubleshooting. The diagram below illustrates the Desired Pathway (Green) versus the Impurity Traps (Red).

ReactionPathway Reactant 4-Hydroxybenzonitrile + Base Phenoxide Phenoxide Anion Reactant->Phenoxide Deprotonation Reagent 3-Chloro-N,N- dimethylpropan-1-amine Azetidinium Azetidinium Ion (Active Electrophile) Reagent->Azetidinium Cyclization (Fast) Elimination Impurity B: Allyl Amine Reagent->Elimination High Temp/Strong Base Product TARGET PRODUCT 4-[3-(Dimethylamino) propoxy]benzonitrile Phenoxide->Product Nucleophilic Attack Azetidinium->Product Ring Opening Hydrolysis Impurity A: Amide/Acid Byproduct Product->Hydrolysis H2O / High pH / Heat

Figure 1: Reaction mechanism showing the Azetidinium intermediate and potential impurity pathways.

Module 4: Workup & Purification (The Self-Validating Protocol)

Q: I have an emulsion during extraction. How do I fix it?

A: Emulsions are caused by the amphiphilic nature of the amine product. Do not use standard brine washes immediately. Use pH manipulation to break the emulsion and purify the compound simultaneously.

The "Acid-Base Switch" Purification Protocol

This method uses the basicity of the dimethylamine tail to separate the product from non-basic impurities (unreacted phenol, neutral side products) without chromatography.

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (DMF/MEK) under reduced pressure.

  • Initial Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Capture):

    • Wash the EtOAc layer with 1M HCl (aq) (

      
      ).
      
    • Chemistry: The product becomes protonated (water-soluble salt) and moves into the aqueous layer.

    • Validation: Check TLC of the organic layer.[2][3][4] It should contain unreacted starting material. Discard the organic layer.

  • Basification (The Release):

    • Cool the aqueous acidic layer to 0-5°C.

    • Slowly adjust pH to 10–12 using 4M NaOH or

      
      .
      
    • Observation: The solution will become cloudy/oily as the free base product precipitates.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      

WorkupFlow Crude Crude Mixture (Residue) Org1 Dissolve in EtOAc Crude->Org1 AcidWash Extract with 1M HCl Org1->AcidWash OrgLayer1 Organic Layer: Unreacted Phenol Neutral Impurities AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic): Product (Salt Form) AcidWash->AqLayer1 Keep BaseStep Basify to pH 12 (NaOH) AqLayer1->BaseStep Extract2 Extract with DCM BaseStep->Extract2 FinalOrg Final Organic Layer: PURE PRODUCT Extract2->FinalOrg Evaporate WasteAq Aqueous Waste: Salts Extract2->WasteAq

Figure 2: Acid-Base extraction workflow for purification without chromatography.

Module 5: Troubleshooting FAQ

Q: The product has a strong almond-like smell. Is this normal? A: No. An almond smell indicates Benzonitrile (from reductive cleavage) or unreacted starting material. However, the most likely culprit is residual Dimethylamine (fishy smell) or solvent. If the smell is distinctly "almond/bitter," check for degradation of the nitrile group.

Q: Can I use NaH (Sodium Hydride) instead of Carbonates? A: Yes, but with caution.

  • Pros: Reaction is very fast (30-60 mins).

  • Cons: NaH generates

    
     gas (safety risk). It is also a much stronger base, increasing the risk of nucleophilic attack on the nitrile  (hydrolysis) if any water is present. Only use NaH in strictly anhydrous THF or DMF at 0°C to RT.
    

Q: My LC-MS shows a mass of M+18. What is it? A: This is the Amide impurity.

  • Cause: Hydration of the nitrile (

    
    ).
    
  • Fix: Your solvent was wet, or your base was too strong/hot. Dry your solvents over molecular sieves before use.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6][7][8]

    • URL:[Link]

  • Synthesis of Aminoalkoxy Benzonitriles (Pitolisant Intermediates)
  • Reactivity of Azetidinium Ions

    • Source: Organic Chemistry Portal.[6] "Neighboring Group Participation."

    • URL:[Link]

  • Purification Strategies for Basic Drugs

    • Source: University of Rochester.
    • URL:[Link]

Sources

Technical Support Center: Optimization of 4-[3-(Dimethylamino)propoxy]benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-ORG-2024-089 Subject: Minimizing Side Products & Process Optimization Target Molecule: 4-[3-(Dimethylamino)propoxy]benzonitrile (CAS: 52549-38-1) Application: Key intermediate for Class III antiarrhythmic agents (e.g., Dofetilide).[1][2]

Executive Summary & Mechanistic Insight[2]

The synthesis of This compound is a classic Williamson ether synthesis, typically reacting 4-hydroxybenzonitrile with 3-chloro-N,N-dimethylpropan-1-amine (often as the hydrochloride salt).[1][2]

While theoretically simple, this reaction is prone to specific impurities that degrade yield and complicate downstream purification.[2][3] The critical "hidden" mechanism driving this reaction is the formation of the Azetidinium Ion .

The Azetidinium Paradigm

Unlike standard SN2 reactions where the nucleophile attacks the alkyl halide directly, 3-chloroamines undergo rapid intramolecular cyclization to form a highly reactive, strained azetidinium intermediate.[3]

  • Implication: The phenoxide nucleophile actually attacks this azetidinium ring, not the alkyl chloride directly.

  • Risk: This intermediate is highly susceptible to hydrolysis by trace water, forming the alcohol byproduct (3-dimethylaminopropanol) which is difficult to separate.[1][2][3]

ReactionPathway Start 3-Chloro-N,N- dimethylpropan-1-amine Azetidinium Azetidinium Ion (Active Electrophile) Start->Azetidinium Intramolecular Cyclization Product Target Product (Ether) Azetidinium->Product + Phenoxide (Main Path) Alcohol Impurity: Alcohol (Azetidinium Hydrolysis) Azetidinium->Alcohol + H2O (Wet Solvent) Phenol 4-Hydroxybenzonitrile (Phenoxide) Phenol->Product Hydrolysis Impurity: Amide (Nitrile Hydrolysis) Product->Hydrolysis High Temp / Strong Base (Attack on CN)

Figure 1: Reaction pathway highlighting the critical Azetidinium intermediate and branching points for impurities.

Troubleshooting Guide: Impurity Profiling

This table correlates observed analytical data (HPLC/TLC) with root causes and immediate corrective actions.

Observed IssueProbable IdentityRoot CauseCorrective Action
New peak at RRT ~0.8 (Polar) 4-[3-(Dimethylamino)propoxy]benzamide Nitrile Hydrolysis. Reaction temperature too high or base too strong (e.g., NaOH).[1][2]Switch to milder base (K₂CO₃ ).[1] Lower reaction temp to <80°C. Ensure anhydrous conditions.
Starting Material Persists 4-Hydroxybenzonitrile Incomplete Conversion. Azetidinium ion quenched by water before reacting with phenol.[1][2]Dry solvents (KF <0.1%).[1][2] Add KI (Potassium Iodide) catalyst (0.1 eq) to accelerate ring opening.[1]
Non-UV Active Impurity 3-Dimethylamino-1-propanol Reagent Hydrolysis. Water in solvent opened the azetidinium ring.[1][2]Use anhydrous Acetone or DMF.[1][2][4] Store amine hydrochloride in a desiccator.
Precipitate in Rxn Quaternary Ammonium Dimer Reagent Polymerization. High concentration of free amine reagent.[1]Add the amine reagent slowly or use the HCl salt form which releases the free amine gradually.

Optimized Experimental Protocol

This protocol uses a Self-Validating System where the workup phase automatically removes the most common impurities based on pKa differences.

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)[1][2][5]

  • 3-Chloro-N,N-dimethylpropan-1-amine HCl (1.2 eq)[1][2][3]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)[2][3]

  • Potassium Iodide (KI) (0.1 eq) - Catalyst[1][2]

  • Solvent: Acetone (Reagent Grade, dried) or 2-Butanone (MEK)[1][2][3]

Step-by-Step Methodology
  • Activation: In a dry flask equipped with a reflux condenser, charge 4-Hydroxybenzonitrile, K₂CO₃, and KI into Acetone. Stir at room temperature for 30 minutes.

    • Why? This generates the phenoxide anion before the electrophile is introduced, minimizing the window for side reactions.

  • Addition: Add 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride.

  • Reflux: Heat to mild reflux (approx. 56°C for Acetone). Monitor by TLC/HPLC.

    • Target: >98% conversion of phenol.

    • Time: Typically 6–12 hours.[1][2]

  • Filtration (Critical Step): Cool to RT. Filter off the inorganic solids (KCl, excess K₂CO₃).[2][3] Wash the cake with fresh acetone.

    • Removal: This physically removes the bulk of inorganic impurities.

  • Acid-Base Purification (The "Self-Cleaning" Step):

    • Evaporate Acetone.[1][2] Redissolve residue in Ethyl Acetate (EtOAc).[1][2][6]

    • Wash 1 (Basic): Wash with 1M NaOH.[1][2]

      • Function: Removes unreacted 4-Hydroxybenzonitrile (Phenols are soluble in base; the product is not).[1]

    • Extraction (Acidic): Extract the organic layer with 1M HCl (2x).[1]

      • Function: The product (an amine) moves into the aqueous layer. Neutral impurities (non-basic side products) stay in the EtOAc. Discard EtOAc.

    • Recovery: Basify the aqueous layer (pH > 10) with NaOH. Extract back into EtOAc.

    • Result: This "Phase-Switching" technique isolates only the basic amine product, leaving behind neutral and acidic impurities.[2][3]

WorkupFlow cluster_key Process Logic Crude Crude Reaction Mixture (Acetone) Filter Filtration Crude->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Filtrate (Evaporate -> EtOAc) Filter->Filtrate WashNaOH Wash with 1M NaOH Filtrate->WashNaOH OrgLayer1 Organic Layer (Product + Neutrals) WashNaOH->OrgLayer1 AqWaste1 Aq. Waste (Residual Phenol) WashNaOH->AqWaste1 ExtractHCl Extract with 1M HCl OrgLayer1->ExtractHCl OrgWaste Org. Waste (Neutral Impurities) ExtractHCl->OrgWaste AqProduct Aqueous Layer (Product Salt) ExtractHCl->AqProduct Basify Basify (pH > 10) -> Extract EtOAc AqProduct->Basify FinalProd Pure Product Basify->FinalProd key Blue: Process Step Green: Contains Product Red: Waste Stream

Figure 2: Acid-Base "Phase Switching" workup strategy to ensure removal of phenol and neutral impurities.

Frequently Asked Questions (FAQs)

Q1: Why do I see a persistent peak at 2200 cm⁻¹ disappearing in my IR spectrum? A: The peak at ~2220 cm⁻¹ corresponds to the Nitrile (C≡N) stretch. If this peak disappears or diminishes significantly, you are hydrolyzing the nitrile into an amide (C=O stretch appears ~1680 cm⁻¹) or acid.[3] This indicates your reaction conditions are too basic or too wet.[1][2] Switch from NaOH/H₂O to K₂CO₃/Acetone.[1]

Q2: Can I use NaH (Sodium Hydride) to speed up the reaction? A: While NaH is faster, it is "overkill" for phenols (pKa ~10).[2][3] NaH often leads to higher levels of side reactions, including the elimination of the alkyl chloride to form dimethylallylamine. K₂CO₃ is the industry standard for this specific transformation because it buffers the basicity.

Q3: My product is an oil that won't crystallize. How do I purify it? A: The free base of this compound is typically an oil or low-melting solid.[1][2] To obtain a solid for easy handling, convert it to a salt (e.g., Hydrochloride or Fumarate).[2][3]

  • Tip: Dissolve the oil in ethanol and add 1.1 eq of Fumaric acid. The fumarate salt usually crystallizes readily and offers high purity.

Q4: Is the Azetidinium ion dangerous? A: In the context of this synthesis, it is a transient intermediate. However, azetidinium ions are potent alkylating agents.[2][3] Always handle the reaction mixture as if it contains potential genotoxic impurities (PGIs) until the quench is complete.

References

  • Dofetilide Synthesis & Intermediates

    • Patent: Cross, P. E., & Arrowsmith, J. E. (1987).[2][3] European Patent EP 0 245 997 B1.[1][2][3] "Antiarrhythmic agents."[1][2][7][8] (Describes the core alkylation of 4-hydroxybenzonitrile).

    • Source:[1][2]

  • Mechanism of Azetidinium Formation

    • Journal: Stirling, C. J. M. (1960).[2][3] "Intramolecular displacement of halide ion by amines." Journal of the Chemical Society. (Foundational text on the cyclization of 3-chloroamines).

    • Source:[1][2][3]

  • Nitrile Hydrolysis Prevention

    • Review: Larock, R. C. (1989).[2][3] Comprehensive Organic Transformations. VCH Publishers.[1][2] (Standard reference for functional group interconversions and stability).

  • General Williamson Ether Synthesis Optimization

    • Journal: Tan, S. et al. (2022).[2][3] "Process Optimization for the Synthesis of Dofetilide." Organic Process Research & Development.

    • Note: General principles of phenolic alkylation applied to antiarrhythmic precursors.

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching with 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[3-(Dimethylamino)propoxy]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching during their experiments. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence spectroscopy and extensive field experience.

Understanding the Fluorescence of this compound

This compound possesses a donor-acceptor molecular architecture, with the dimethylamino group acting as an electron donor and the benzonitrile group as an electron acceptor.[1] This structure is conducive to intramolecular charge transfer (ICT) upon excitation, a phenomenon that is often sensitive to the surrounding environment. The fluorescence of similar compounds, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), is known to exhibit dual fluorescence, with emission from both a locally excited (LE) state and an ICT state, the latter being highly dependent on solvent polarity.[2][3][4] Consequently, the fluorescence intensity and emission wavelength of this compound can be significantly influenced by experimental conditions.

Fluorescence quenching, the decrease in fluorescence intensity, is a common challenge that can arise from various processes. This guide will walk you through identifying the root cause of quenching and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: My this compound solution is not fluorescing, or the signal is extremely weak. What are the initial checks I should perform?

A1: A lack of or very low fluorescence signal can be alarming, but it is often due to straightforward issues. Start by verifying the following:

  • Instrument Settings: Confirm that the excitation and emission wavelengths on your spectrofluorometer are correctly set for this compound. While specific maxima should be determined empirically for your solvent system, a good starting point is to scan a broad range based on the absorbance spectrum for excitation and a wide range for emission. Also, check that the detector gain is set appropriately and that the slit widths are optimized to allow sufficient light detection without excessive background noise.[5][6]

  • Compound Integrity: Ensure the compound has not degraded. Prepare a fresh solution from your stock. Stock solutions should be stored in the dark at low temperatures (e.g., 4°C) to minimize degradation.[5]

  • Solvent Choice: The fluorescence of benzonitrile derivatives can be highly sensitive to the solvent environment. In highly polar solvents, the fluorescence quantum yield may decrease.[5] Consider testing the fluorescence in a solvent of lower polarity, if compatible with your experimental design.

Q2: The fluorescence intensity of my sample is decreasing over time during the measurement. What is causing this?

A2: A continuous decrease in fluorescence intensity during measurement is a classic sign of photobleaching .[7] This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

  • To mitigate photobleaching:

    • Reduce the intensity of the excitation light source.

    • Decrease the duration of exposure to the excitation light.

    • If possible, use a photostabilizing agent in your solution.

    • Ensure the compound is chemically stable in your chosen solvent and under the experimental conditions (e.g., pH, atmosphere).

A study on a related compound, 4-(N,N'-dimethylamino) benzonitrile, observed photobleaching even under mild excitation conditions.[8]

Q3: I'm observing inconsistent fluorescence intensity between different samples of the same concentration. What could be the cause?

A3: Inconsistent fluorescence intensity can stem from several experimental variables:

  • Inaccurate Concentrations: High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[7][9] Meticulously prepare your samples to ensure accurate and consistent concentrations.

  • Presence of Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher of fluorescence.[7][10] De-gassing your solvent by bubbling with an inert gas like nitrogen or argon can often lead to more consistent results.[5]

  • Temperature Fluctuations: Dynamic quenching is temperature-dependent.[7] Ensure your samples are at a stable and consistent temperature during measurement.

  • Instrumental Drift: Before and after measuring a series of samples, re-measure a reference sample to check for instrument drift.

Q4: The fluorescence of my this compound is significantly lower in my experimental buffer compared to an organic solvent. Why is this?

A4: This is likely due to a combination of factors related to the buffer composition and properties:

  • Solvent Polarity and Hydrogen Bonding: Aqueous buffers are highly polar, which can stabilize the charge-transfer state and potentially lead to non-radiative decay pathways, thus quenching fluorescence.[11][12]

  • pH Effects: The dimethylamino group can be protonated at acidic pH. Protonation can alter the electronic properties of the molecule and quench fluorescence.[13][14] Check the pH of your buffer and consider its pKa.

  • Presence of Quenchers: Your buffer may contain quenching species. Common quenchers include heavy metal ions, halides (like I- and Br-), and other compounds with electron-withdrawing groups.[5][15] Even trace amounts of heavy metal contaminants in reagents can be sufficient to eliminate fluorescence.[16]

In-Depth Troubleshooting Guides

If the FAQs have not resolved your issue, the following detailed guides will help you systematically diagnose and solve the fluorescence quenching problem.

Guide 1: Diagnosing the Type of Quenching

Understanding whether the quenching is static (due to complex formation) or dynamic (due to collisions) is crucial for effective troubleshooting.

Experimental Protocol: Temperature Dependence Study

  • Sample Preparation: Prepare a solution of this compound at a fixed concentration in your chosen solvent. Also, prepare a sample with the fluorophore and the suspected quencher.

  • Temperature Control: Use a temperature-controlled cuvette holder in your spectrofluorometer.

  • Fluorescence Measurement: Measure the fluorescence intensity of the samples at a range of temperatures (e.g., 20°C, 30°C, 40°C, 50°C).

  • Data Analysis:

    • Dynamic Quenching: In dynamic quenching, an increase in temperature will lead to a decrease in fluorescence intensity. This is because higher temperatures increase the diffusion rate of molecules, leading to more frequent collisions between the fluorophore and the quencher.

    • Static Quenching: In static quenching, an increase in temperature will typically lead to an increase in fluorescence intensity. The higher temperature can cause the dissociation of the non-fluorescent complex formed between the fluorophore and the quencher.

Data Interpretation Table:

Temperature ChangeObserved Fluorescence Intensity ChangeLikely Quenching Mechanism
IncreaseDecreaseDynamic (Collisional) Quenching
IncreaseIncreaseStatic Quenching
Guide 2: Systematic Investigation of Quenching Sources

This workflow will guide you through a process of elimination to identify the source of quenching.

Experimental Workflow: Identifying the Culprit

G cluster_0 Step 1: Baseline Measurement cluster_1 Step 2: Solvent Effects cluster_2 Step 3: Concentration Effects cluster_3 Step 4: Contaminant Check A Prepare this compound in a non-polar, de-gassed solvent (e.g., cyclohexane). B Measure fluorescence in your experimental solvent/buffer. A->B C Is fluorescence quenched? B->C D Solvent polarity or buffer components are likely the cause. Investigate pH, ionic strength, and potential quenchers in the buffer. C->D Yes E Prepare a dilution series of the fluorophore in your chosen solvent. C->E No F Does fluorescence intensity increase linearly with concentration at low concentrations and then plateau or decrease? E->F G Self-quenching (ACQ) is occurring. Work at lower concentrations. F->G Yes H Prepare fresh solutions with high-purity solvents and reagents. F->H No I Does the quenching persist? H->I J If quenching is resolved, a contaminant in the previous reagents was the cause. Test each component individually. I->J No

Guide 3: Characterizing a Quencher with Stern-Volmer Analysis

If you have identified a specific substance in your sample that is acting as a quencher, a Stern-Volmer analysis can be used to characterize the quenching process.[15]

Experimental Protocol: Stern-Volmer Plot Generation

  • Stock Solutions: Prepare a stock solution of this compound at a known concentration. Prepare a stock solution of the quencher at a much higher concentration in the same solvent.[7]

  • Sample Preparation: In a series of cuvettes, add a fixed volume of the fluorophore stock solution. Then, add varying volumes of the quencher stock solution to create a range of quencher concentrations. Adjust the final volume to be the same for all samples with the solvent. Include a blank sample containing only the fluorophore and solvent.[7]

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample, ensuring the excitation wavelength is at the absorption maximum of the fluorophore.[7]

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.[15]

    • The relationship is described by the Stern-Volmer equation: F₀ / F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.

    • A linear plot indicates that a single type of quenching (either static or dynamic) is occurring.

Visualization of Quenching Mechanisms

G cluster_0 Dynamic Quenching cluster_1 Static Quenching F_excited F Q Q F_excited->Q Collision F_ground F F_excited->F_ground Fluorescence F_excited->F_ground Non-radiative decay Q_excited Q F_ground_static F FQ_complex F-Q F_ground_static->FQ_complex Complex Formation Q_static Q Q_static->FQ_complex FQ_complex->FQ_complex No Fluorescence

Concluding Remarks

Troubleshooting fluorescence quenching requires a systematic and logical approach. By understanding the photophysical properties of this compound and the common causes of quenching, you can effectively diagnose and resolve issues in your experiments. Always ensure meticulous sample preparation and consistent experimental conditions to obtain reliable and reproducible fluorescence data.

References

  • Benchchem. (n.d.). Troubleshooting fluorescence quenching in 6,6'-Biquinoline complexes.
  • Targowski, P., & Zietek, B. (n.d.). A set-up for precise steady-state fluorescence measurements. Institute of Physics, N. Copernicus University.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Fluorescence Quenching in Sensors Based on 4-[4-(Dimethylamino)phenyl]benzaldehyde.
  • Nivorozhkin, A. L., & Kolb, H. C. (2006). Effect of concentration quenching on fluorescence recovery after photobleaching measurements. Biophysical journal, 90(7), 2495–2505.
  • ResearchGate. (n.d.). A typical layout of the experiment setup for fluorescence measurements....
  • Sarkar, N., Das, K., & Nath, D. N. (2010). Fluorescence response of 4-(N,N'-dimethylamino) benzonitrile in room temperature ionic liquids: observation of photobleaching under mild excitation condition and multiphoton confocal microscopic study of the fluorescence recovery dynamics. The journal of physical chemistry. B, 114(5), 1967–1974.
  • University of Regensburg. (2017). Fluorescence Quenching.
  • ACS Publications. (2024, May 14). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B.
  • MDPI. (2017, September 21). Concentration Effect on Quenching of Chlorophyll a Fluorescence by All-Trans-β-Carotene in Photosynthesis.
  • Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF).
  • Chen, H., Wang, L., & Li, Y. (2009). Heavy Metal Contaminants Can Eliminate Quantum Dot Fluorescence. PLoS ONE, 4(7), e6483.
  • Emerald Cloud Lab. (2022, March 2).
  • Optica Publishing Group. (n.d.).
  • FMRC. (n.d.).
  • ResearchGate. (n.d.). Fluorescence measurements experimental setup.
  • Benchchem. (n.d.). 4-[3-(Dimethylamino)phenoxy]benzonitrile|CAS 1307474-16-3.
  • AxisPharm. (2024, September 26). What is fluorescence quenching?.
  • Backhus, D. A., & Ziegler, G. P. (2003). Evaluation of Fluorescence Quenching for Assessing the Importance of Interactions between Nonpolar Organic Pollutants and Dissolved Organic Matter. Environmental Science & Technology, 37(21), 4979–4986.
  • ResearchGate. (n.d.). Evaluation of Fluorescence Quenching for Assessing the Importance of Interactions between Nonpolar Organic Pollutants and Dissolved Organic Matter | Request PDF.
  • NanoTemper Technologies. (n.d.). Quenching.
  • Khimich, M. N., Volchkov, V. V., & Melnikov, M. Y. (2025). Nature of dual fluorescence of 4-(N,N-dimethylamino)benzonitrile and related compounds. Russian chemical bulletin.
  • ResearchGate. (n.d.). Nature of dual fluorescence of 4-(N,N-dimethylamino)benzonitrile and related compounds.
  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors.
  • Zachariasse, K. A., Grobys, M., & von der Haar, T. (2003). Fluorescence of crystalline 4-(dimethylamino)benzonitrile. Absence of dual fluorescence and observation of single-exponential fl. Chemical Physics Letters, 380(5-6), 699-703.
  • Bernstein Group. (1992). Solvation effects on the electronic structure of 4-N, N-dimethylaminobenzonitrile: Mixing of the local ππ and charge-transfer*.
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
  • Journal of Materials Chemistry C. (n.d.).
  • ResearchGate. (2025, August 8). Fluorescence of crystalline 4-(dimethylamino)benzonitrile. Absence of dual fluorescence and observation of single-exponential fluorescence decays | Request PDF.
  • NIH. (2024, November 19). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity. PMC.
  • RSC Publishing. (n.d.). Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and 4-(dimethylamino)benzonitrile from solvatochromic and thermochromic spectral shifts.
  • Schroeder, J., & Zachariasse, K. A. (2001). Fluorescence excitation spectra of jet-cooled 4-(diisopropylamino)benzonitrile and related compounds. Chemical Physics Letters, 341(3-4), 272-278.
  • RSC Publishing. (n.d.). Source of anomalous fluorescence from solutions of 4-N,N-dimethylaminobenzonitrile in polar solvents. Journal of the Chemical Society, Faraday Transactions 2.
  • Baruah, M., Qin, W., Flors, C., Hofkens, J., Valleé, R. A. L., Beljonne, D., ... & Boens, N. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(12), 4279-4289.
  • Leresche, F., Von Gunten, U., & Canonica, S. (2016). Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN). Photochemical & Photobiological Sciences, 15(7), 881-889.
  • RSC Publishing. (n.d.). Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals. CrystEngComm.
  • Zachariasse, K. A., Grobys, M., & von der Haar, T. (2006). Dynamics of ultrafast intramolecular charge transfer with 4-(dimethylamino)benzonitrile in acetonitrile. The journal of physical chemistry. A, 110(9), 3023–3033.
  • ResearchGate. (2025, August 9).
  • El-Didamony, A. M. (2008). Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. Journal of fluorescence, 18(2), 439–447.
  • AJOL.info. (n.d.). DUAL FLUORESCENCE EMISSION OF p-N,N-(DIALKYLAMINO)
  • PubChem. (n.d.). 4-[3-(Dimethylamino)prop-1-en-2-yl]benzonitrile.
  • Doose, S., Neuweiler, H., & Sauer, M. (2009). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. ChemPhysChem, 10(9-10), 1389–1398.
  • NIH. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
  • SIOC Journals. (n.d.).
  • RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

Sources

challenges in scaling up 4-[3-(Dimethylamino)propoxy]benzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 4-[3-(Dimethylamino)propoxy]benzonitrile

Introduction: The Scale-Up Context

You are likely synthesizing This compound as a critical intermediate for H3 receptor antagonists (e.g., Pitolisant) or related kinase inhibitors. While the Williamson Ether Synthesis is a textbook reaction, scaling this specific molecule presents unique hydrodynamic and kinetic challenges.

The core difficulty lies in the amphiphilic nature of the product (a lipophilic benzonitrile tail and a hydrophilic basic amine head) and the instability of the alkylating agent . This guide moves beyond standard protocols to address the "hidden" variables that cause batch failures at the kilogram scale.

Module 1: Reaction Kinetics & Thermodynamics

Q: Why does my reaction stall at 85-90% conversion despite excess alkyl halide?

The Root Cause: At scale, this reaction often suffers from "surface passivation" of the solid base (typically


) or phase transfer limitations. Furthermore, if you are using 1-chloro-3-dimethylaminopropane hydrochloride  (the stable salt form), the initial neutralization generates water or bicarbonate, which can retard the 

attack.

The Technical Fix:

  • The "Finkelstein" Boost: The chloride leaving group is sluggish. Add 0.1 eq of Potassium Iodide (KI) . This generates the in situ alkyl iodide, which reacts ~100x faster with the phenoxide.

  • Solvent Switch: If using Acetone (reflux ~56°C), you lack the thermal energy to drive the reaction to completion against the steric bulk of the dimethylamino group. Switch to Acetonitrile (ACN) or DMF .

    • Recommendation: ACN is preferred for easier work-up (lower boiling point) unless solubility is an issue.

  • Particle Size: Use micronized or powdered

    
    , not granular. The surface area is the rate-limiting factor in heterogeneous mixtures.
    

Self-Validating Protocol (Stoichiometry):

ReagentEq.RoleCritical Note
4-Hydroxybenzonitrile1.0Limiting ReagentpKa ~7.9 (Acidic)
3-Chloro-N,N-dimethylpropan-1-amine HCl1.2 - 1.3ElectrophileMust neutralize HCl salt first or add extra base.
Potassium Carbonate (

)
2.5 - 3.0BaseExcess required to neutralize HCl salt and deprotonate phenol.
Potassium Iodide (KI)0.1CatalystEssential for >95% conversion.
Toluene/Water (Optional)SolventPTC SystemRequires TBAB (0.05 eq) if using biphasic system.

Module 2: Impurity Management (The Self-Validating System)

Q: How do I remove unreacted 4-hydroxybenzonitrile without column chromatography?

The Solution: You must exploit the pKa differential .

  • 4-Hydroxybenzonitrile: pKa ~7.9 (Weak acid).

  • Product (Tertiary Amine): pKa ~9.5 (Base).

The "pH Swing" Protocol (Self-Validating): This system validates itself: if the pH is correct, the physics of partition coefficients (


) forces the separation.
  • Acid Extraction (Targeting the Product):

    • After reaction, dilute with Toluene or MTBE.

    • Extract with 1M HCl (aq).

    • Result: The Product becomes the hydrochloride salt (water-soluble) and moves to the Aqueous Phase. Neutral impurities (dimers) stay in the Organic Phase.

  • The Purge (Targeting the Phenol):

    • The unreacted phenol remains in the organic layer (or precipitates if insoluble). Discard the organic layer.

  • Base Release (Recovery):

    • Basify the aqueous phase with NaOH to pH > 12.

    • Result: The Product returns to the free base (lipophilic).

    • Action: Extract back into fresh organic solvent (e.g., DCM or EtOAc).

  • Caustic Wash (Polishing):

    • Wash the final organic layer with 1M NaOH . This ensures any trace phenol (which forms the phenoxide at pH 12) is pulled into the water.

Q: I see an unknown impurity at RRT 0.85. What is it?

Likely Suspect: Azetidinium Ion derived species or Hydrolysis Product .

  • Scenario A (Hydrolysis): If you ran the reaction in strong base (NaOH) at high temp (>100°C), the nitrile (-CN) may hydrolyze to the amide (-CONH2). Check IR for amide peaks (~1680 cm-1).

  • Scenario B (Cyclization): The 3-chloro-amine starting material can cyclize intramolecularly to form a highly reactive azetidinium ion. This can react with water to form the alcohol impurity (3-dimethylaminopropanol).

Module 3: Safety & Engineering Controls

Q: Are there specific safety hazards with the alkylating agent?

Yes. Genotoxicity & Vesicant Properties. The alkylating agent (1-chloro-3-dimethylaminopropane) is a nitrogen mustard analog.

  • Hazard: It is a potential mutagen (alkylating DNA). It is also a severe skin irritant/blistering agent.

  • Engineering Control:

    • Do not handle the free base liquid of the alkyl halide on the open bench.

    • Use the Hydrochloride Salt solid for weighing/charging. It is less volatile and more stable.

    • Quench Protocol: Any waste streams containing the alkyl halide must be treated with aqueous ammonia or hydroxide to hydrolyze the chloride before disposal.

Q: How do I handle the exotherm on scale-up?

The Danger Zone: The deprotonation of the phenol and the neutralization of the amine-HCl salt are exothermic.

  • Protocol: Do not add the base all at once to the mixture of phenol and alkyl halide.

  • Safe Addition:

    • Charge Phenol + Solvent.[1]

    • Add Base (

      
      ) in portions. Stir for 30 mins (formation of phenoxide).
      
    • Add Alkyl Halide-HCl salt slowly or as a solution.

    • Monitor: Internal temperature must not spike >10°C above setpoint.

Visualizing the Workflow

Diagram 1: The Self-Validating Purification Logic

G Start Crude Reaction Mixture (Product + Phenol + Impurities) AcidExt Acid Extraction (1M HCl) Start->AcidExt Partitioning OrgLayer1 Organic Layer 1 (Contains Phenol + Neutral Impurities) AcidExt->OrgLayer1 Neutrals/Acids stay Organic AqLayer1 Aqueous Layer 1 (Contains Product-H+ Salt) AcidExt->AqLayer1 Basic Product protonates Waste Discard to Waste OrgLayer1->Waste BaseTreat Basify to pH > 12 (NaOH) AqLayer1->BaseTreat Free Base Regeneration FinalExt Extract with DCM/EtOAc BaseTreat->FinalExt FinalOrg Final Organic Layer (Pure Product Free Base) FinalExt->FinalOrg Product partitions to Org FinalExt->Waste Aqueous Waste (Salts)

Caption: The "pH Swing" purification strategy exploits the basicity of the tertiary amine to separate it from the acidic phenolic starting material without chromatography.

Diagram 2: Impurity Fate Mapping

ImpurityMap SM_Phenol SM: 4-Hydroxybenzonitrile (Acidic) Reaction Reaction (Base/Heat) SM_Phenol->Reaction Workup Acid/Base Workup SM_Phenol->Workup Removed in NaOH Wash SM_Amine SM: Chloro-amine (Basic/Alkylator) Imp_Azet Impurity: Azetidinium (Cyclization) SM_Amine->Imp_Azet Intramolecular Cyclization SM_Amine->Reaction Imp_Amide Impurity: Amide (Hydrolysis) Imp_Amide->Workup Remains in Org (Neutral) Imp_Azet->Workup Hydrolyzes to Alcohol (Water Soluble) Product Target Molecule Reaction->Imp_Amide Overheating/High pH Reaction->Product Main Path

Caption: Fate mapping of key impurities. Note that the toxic azetidinium species hydrolyzes in water, and the phenolic starting material is purged via caustic wash.

References

  • BenchChem. (2025).[2] Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from 2

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride. Retrieved from 3

  • University of Illinois. (2019). Scale-Up Reaction Safety: Hazards and Controls. Retrieved from 4

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs: Starting Material Impact. Retrieved from 5

  • Organic Syntheses. (2024). Standard Protocols for Nucleophilic Substitution on Benzonitriles. Retrieved from 6

Sources

Validation & Comparative

4-[3-(Dimethylamino)propoxy]benzonitrile versus other benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-(Dimethylamino)propoxy]benzonitrile (CAS: 146440-15-5) represents a strategic "convergent" building block in medicinal chemistry, specifically for the synthesis of H3 receptor antagonists , Sigma-1 receptor ligands , and anti-arrhythmic agents .

This guide compares this pre-functionalized scaffold against traditional "stepwise" alkylation strategies (e.g., using 4-(3-chloropropoxy)benzonitrile). The analysis demonstrates that adopting the this compound route significantly enhances process safety by eliminating the need to handle hazardous azetidinium-forming alkylating agents and improves overall yield by reducing step count in late-stage API synthesis.

Comparative Analysis: Convergent vs. Stepwise Synthesis

The selection of the benzonitrile derivative dictates the synthetic trajectory. Below is the objective comparison between using the target product versus its chlorinated analogs.

Table 1: Performance Matrix of Benzonitrile Derivatives
FeatureRoute A: this compound (Convergent)Route B: 4-(3-Chloropropoxy)benzonitrile (Stepwise)Route C: In-Situ Alkylation (Traditional)
Primary Mechanism SNAr / Direct Coupling Nucleophilic Substitution (Amine) Williamson Ether Synthesis
Step Count 1 Step (to final scaffold)2 Steps (Alkylation

Amination)
1 Step (High Risk)
Overall Yield 85 - 92% 60 - 75% (Cumulative)50 - 65%
Impurity Profile Clean; main impurity is unreacted starting material.Dimer formation; hydrolysis of nitrile to amide.Azetidinium ion (Genotoxic concern); O- vs N-alkylation competition.
Safety Profile High (Stable intermediate)Moderate (Alkyl chloride is a mild alkylator)Low (Requires handling vesicant nitrogen mustards)
Cost Efficiency High for late-stage synthesis (reduces plant time).Lower material cost, higher labor/time cost.Lowest material cost, highest safety overhead.
Technical Insight: The Azetidinium Risk

In Route C , the reagent 3-chloro-N,N-dimethylpropan-1-amine is often used. Under basic conditions, this reagent cyclizes to form a highly reactive azetidinium ion . While this species is the active electrophile, it is also a potent alkylating agent with genotoxic potential.

  • Advantage of Route A: By employing this compound synthesized via SNAr (using 4-fluorobenzonitrile and 3-dimethylamino-1-propanol), the process completely avoids the generation and handling of free nitrogen mustard-type reagents.

Mechanistic Pathways & Workflow

The following diagram illustrates the strategic advantage of the Convergent Route (using the subject compound) versus the Stepwise Route.

G Start_F 4-Fluorobenzonitrile Target This compound (Target Scaffold) Start_F->Target Route A: SNAr (NaH, DMF, 80°C) Yield: >90% Start_OH 4-Hydroxybenzonitrile Inter_Cl 4-(3-Chloropropoxy)benzonitrile (Intermediate) Start_OH->Inter_Cl Route B: Alkylation (K2CO3, Acetone) Reagent_Alc 3-Dimethylamino-1-propanol Reagent_Alc->Target Reagent_Cl 1-Bromo-3-chloropropane Reagent_Cl->Inter_Cl Inter_Cl->Target Amination (HNMe2, 100°C) Downstream API Synthesis (Amidine/Amine) Target->Downstream Nitrile Reduction / Pinner Rxn

Figure 1: Synthetic logic flow comparing the direct SNAr route (Green) against the stepwise alkylation route (Grey). The SNAr route minimizes unit operations.

Experimental Protocols

Protocol A: Synthesis via SNAr (Recommended)

This method yields the highest purity and avoids genotoxic alkyl halides.

Reagents:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 3-Dimethylamino-1-propanol (1.2 eq)

  • Sodium Hydride (60% in oil) (1.5 eq)

  • THF (Anhydrous) or DMF

Procedure:

  • Activation: To a flame-dried flask under N₂, suspend NaH (1.5 eq) in anhydrous THF at 0°C.

  • Alkoxide Formation: Dropwise add 3-dimethylamino-1-propanol (1.2 eq). Stir at 0°C for 30 min until H₂ evolution ceases.

  • Addition: Add 4-fluorobenzonitrile (1.0 eq) as a solution in THF.

  • Reaction: Warm to room temperature and reflux (66°C) for 4-6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Quench carefully with ice water. Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: The product often requires no chromatography. If necessary, pass through a short silica plug eluting with DCM:MeOH:NH₄OH (90:10:1).

Expected Yield: 88-94% Key Observation: The reaction is driven by the electron-withdrawing nitrile group, making the fluorine highly susceptible to nucleophilic attack.

Protocol B: Synthesis via 4-(3-Chloropropoxy)benzonitrile (Comparative)

Use this route if 4-hydroxybenzonitrile is the mandatory starting material.

Step 1: Etherification

  • Dissolve 4-hydroxybenzonitrile (1.0 eq) and 1-bromo-3-chloropropane (1.5 eq) in Acetone.

  • Add K₂CO₃ (2.0 eq) and catalytic KI. Reflux for 12 hours.

  • Filter salts and concentrate.[1] Recrystallize the chloro-intermediate from hexanes.

Step 2: Amination

  • Dissolve the chloro-intermediate in EtOH or DMF.

  • Add Dimethylamine (40% aq. or solution in THF, 5.0 eq) in a sealed tube/autoclave.

  • Heat to 90-100°C for 8 hours.

  • Critical Workup: Remove solvent. Basify with NaOH (1M) to liberate the free base. Extract with DCM.

Comparison Note: Step 2 frequently produces a small amount of quaternary ammonium salt impurities if the stoichiometry is not strictly controlled.

Physical & Chemical Properties Data[2][3]

PropertyValueRelevance
Molecular Formula C₁₂H₁₆N₂OBase scaffold.[1]
Molecular Weight 204.27 g/mol -
pKa (Calc) ~9.5 (Tertiary Amine)Highly basic; forms stable salts (HCl, Oxalate).
LogP ~2.1Good membrane permeability for CNS targets.
Solubility High in DCM, EtOAc, Acidic Water. Low in neutral Water.Facilitates acid-base extraction purification.
IR Spectrum 2220 cm⁻¹ (CN stretch)Diagnostic peak for reaction monitoring (Nitrile vs Amide).

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile. [Link]

  • Organic Syntheses. (2023). General Procedures for SNAr on Benzonitriles. [Link]

Sources

comparing different synthesis routes for 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of specific molecular scaffolds is a critical endeavor. 4-[3-(Dimethylamino)propoxy]benzonitrile, a key intermediate, presents multiple synthetic pathways, each with distinct advantages and drawbacks. This guide provides an in-depth, comparative analysis of the primary routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the underlying chemical principles to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a valuable building block in the synthesis of various biologically active molecules and functional materials. Its structure incorporates a benzonitrile moiety, a common feature in pharmaceuticals, linked via an ether to a dimethylaminopropyl sidechain, which can impart desirable physicochemical properties such as improved solubility and the ability to form salts. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

This guide will focus on the two most prevalent and logical synthetic strategies for this compound:

  • The Williamson Ether Synthesis: A classic and versatile method for forming ethers.

  • Nucleophilic Aromatic Substitution (SNA_r_): A powerful tool for constructing aryl ethers, particularly with electron-deficient aromatic rings.

We will explore both one-pot and two-step variations of the Williamson ether synthesis and compare them against the SNAr approach, evaluating each based on yield, purity, reaction conditions, and the nature of the starting materials.

Synthetic Route 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound synthesis, this can be approached in two ways, both starting from the readily available 4-cyanophenol.

Route 1a: One-Pot Williamson Ether Synthesis

This is the most direct approach, where 4-cyanophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 3-(dimethylamino)propyl chloride in a single reaction vessel.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride from the propyl chain.[2] The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenol without competing reactions. The use of a polar aprotic solvent like DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the anionic nucleophile more reactive.[3]

Materials:

  • 4-Cyanophenol

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the 4-cyanophenol.

  • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium phenoxide.

  • In a separate flask, neutralize 3-(dimethylamino)propyl chloride hydrochloride (1.1 eq) with a suitable base (e.g., a stoichiometric amount of sodium bicarbonate in water) and extract the free base into an organic solvent like diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free amine.

  • Add the free 3-(dimethylamino)propyl chloride to the sodium phenoxide solution in DMF.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Route 1b: Two-Step Williamson Ether Synthesis

This approach first involves the synthesis of an intermediate, 4-(3-chloropropoxy)benzonitrile, by reacting 4-cyanophenol with a dihaloalkane such as 1-bromo-3-chloropropane. The resulting chloro-intermediate is then subjected to a nucleophilic substitution with dimethylamine.

This method can be advantageous if the direct reaction with 3-(dimethylamino)propyl chloride is problematic, for instance, due to side reactions or purification challenges. It separates the ether formation from the amination step, potentially leading to cleaner reactions and easier purification of the intermediate and final product.

Step 1: Synthesis of 4-(3-Chloropropoxy)benzonitrile

Materials:

  • 4-Cyanophenol

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Chloroform

  • 5% Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, combine 4-cyanophenol (1.0 eq), 1-bromo-3-chloropropane (1.1 eq), and potassium carbonate (1.0 eq) in acetone.

  • Heat the mixture at reflux overnight.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in chloroform and wash with 5% sodium hydroxide solution to remove any unreacted 4-cyanophenol.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 4-(3-chloropropoxy)benzonitrile, which can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

  • 4-(3-Chloropropoxy)benzonitrile

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent such as ethanol or THF

  • A base such as triethylamine (optional, to scavenge HCl)

Procedure:

  • Dissolve 4-(3-chloropropoxy)benzonitrile (1.0 eq) in a suitable solvent in a pressure-rated vessel.

  • Add an excess of dimethylamine (e.g., 3-5 eq).

  • Seal the vessel and heat to a temperature between 60-100 °C for several hours to overnight, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess dimethylamine and solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr)

This modern and often highly efficient method involves the reaction of an electron-deficient aryl halide with a nucleophile.[4] For the synthesis of this compound, this translates to the reaction of 4-chlorobenzonitrile with the sodium salt of 3-dimethylamino-1-propanol.

The cyano group in the para position of 4-chlorobenzonitrile is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final ether product.[4] This pathway is often favored in industrial settings due to the potentially lower cost of 4-chlorobenzonitrile compared to 4-cyanophenol and the high yields and purities that can be achieved.[5]

Materials:

  • 3-Dimethylamino-1-propanol

  • Sodium methoxide (30% solution in methanol) or sodium hydride

  • 4-Chlorobenzonitrile

  • Toluene or xylene (as solvent)

  • Water

  • Ethyl acetate

Procedure:

  • In a flask equipped for distillation, charge 3-dimethylamino-1-propanol (used in excess as both reactant and solvent).

  • Add sodium methoxide solution (1.1 eq based on 4-chlorobenzonitrile) dropwise.

  • Heat the mixture to distill off the methanol, thereby forming the sodium salt of 3-dimethylamino-1-propanol in situ.

  • Once the methanol is removed, cool the mixture and add 4-chlorobenzonitrile (1.0 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction mixture and filter off the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the excess 3-dimethylamino-1-propanol.

  • The residue can be worked up by partitioning between water and an organic solvent like toluene or ethyl acetate.

  • Wash the organic phase, dry it over anhydrous magnesium sulfate, and concentrate.

  • The final product is typically purified by vacuum distillation to achieve high purity.[5]

Comparative Analysis of Synthesis Routes

ParameterRoute 1a: One-Pot WilliamsonRoute 1b: Two-Step WilliamsonRoute 2: SNAr
Starting Materials 4-Cyanophenol, 3-(Dimethylamino)propyl chloride4-Cyanophenol, 1-Bromo-3-chloropropane, Dimethylamine4-Chlorobenzonitrile, 3-Dimethylamino-1-propanol
Key Reagents Strong base (e.g., NaH)Mild base (e.g., K₂CO₃), DimethylamineStrong base (e.g., NaOMe, NaH)
Number of Steps 121
Typical Yield Moderate to GoodModerate (overall)High (up to 85%)[5]
Reported Purity Variable, requires purificationGood (with intermediate purification)High (>97% by GC)[5]
Reaction Conditions Elevated temperature (80-90 °C)Reflux, then elevated temperature in a sealed vesselHigh temperature (120-130 °C)
Advantages Direct, one-pot synthesis.Potentially cleaner reactions with easier purification of the intermediate.High yield and purity, potentially more economical starting materials for industrial scale.[6]
Disadvantages Use of hazardous NaH, potential for side reactions.Two separate reaction and work-up steps, increasing process time.High reaction temperatures, requires removal of methanol from the alkoxide formation.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Route 1: Williamson Ether Synthesis cluster_0a Route 1a: One-Pot cluster_0b Route 1b: Two-Step cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) 4-CP_1a 4-Cyanophenol Product_1a This compound 4-CP_1a->Product_1a NaH, DMF DAPC 3-(Dimethylamino)propyl chloride DAPC->Product_1a 4-CP_1b 4-Cyanophenol Intermediate 4-(3-Chloropropoxy)benzonitrile 4-CP_1b->Intermediate K2CO3, Acetone BCP 1-Bromo-3-chloropropane BCP->Intermediate Product_1b This compound Intermediate->Product_1b DMA Dimethylamine DMA->Product_1b 4-ClBN 4-Chlorobenzonitrile Product_2 This compound 4-ClBN->Product_2 NaOMe or NaH DMAP 3-Dimethylamino-1-propanol DMAP->Product_2

Caption: Synthetic pathways to this compound.

Decision-Making Workflow for Route Selection

Decision_Workflow Start Start: Synthesis of This compound Scale Primary Consideration: Scale of Synthesis? Start->Scale Lab_Scale Lab Scale Scale->Lab_Scale Lab Industrial_Scale Industrial Scale Scale->Industrial_Scale Industrial Purity_Yield Key Driver: Highest Purity & Yield? Lab_Scale->Purity_Yield Cost Primary Driver: Cost-Effectiveness? Industrial_Scale->Cost Directness Key Driver: One-Pot Simplicity? Purity_Yield->Directness No Route_SNAr Recommended Route: Nucleophilic Aromatic Substitution (Route 2) Purity_Yield->Route_SNAr Yes Route_1a Recommended Route: One-Pot Williamson (Route 1a) Directness->Route_1a Yes Route_1b Alternative: Two-Step Williamson (Route 1b) (for cleaner intermediate purification) Directness->Route_1b No Cost->Lab_Scale No Cost->Route_SNAr Yes

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through both the Williamson ether synthesis and nucleophilic aromatic substitution. For laboratory-scale synthesis where high purity and yield are paramount, the SNAr route (Route 2) appears to be the most promising, based on available data for analogous compounds.[5] The one-pot Williamson ether synthesis (Route 1a) offers a more direct approach, though it may require more careful optimization to manage potential side reactions and purification. The two-step Williamson method (Route 1b) provides a more controlled, albeit longer, pathway.

For industrial-scale production, the SNAr route is likely the most economically viable, given the high yields and the potential for lower-cost starting materials.[6] Future research may focus on developing catalytic "green" versions of the Williamson ether synthesis to avoid the use of stoichiometric amounts of strong bases and to operate under milder conditions.[7] Ultimately, the choice of synthetic route will depend on a careful consideration of the specific requirements of the project, including scale, cost, available equipment, and safety considerations.

References

Sources

Publish Comparison Guide: Validation of 4-[3-(Dimethylamino)propoxy]benzonitrile Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of the biological activity of 4-[3-(Dimethylamino)propoxy]benzonitrile , a synthetic ligand belonging to the alkoxybenzonitrile class. Based on its pharmacophore, this compound is primarily characterized as a Histamine H3 Receptor Antagonist/Inverse Agonist and is frequently utilized in Structure-Activity Relationship (SAR) studies to map the H3 receptor binding pocket.

Executive Summary & Compound Profile

This compound represents a foundational pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists. Unlike early H3 ligands (e.g., thioperamide) that contained imidazole rings leading to CYP450 inhibition, this compound utilizes a benzonitrile moiety as a polar bioisostere, improving metabolic stability.

Its biological activity is defined by two critical vectors:

  • Primary Target: High-affinity antagonism/inverse agonism at the Histamine H3 Receptor (H3R) .

  • Off-Target Liability: Significant blockade of the hERG potassium channel , making it a valuable model compound for assessing cardiotoxicity in early drug discovery.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: this compound

  • CAS Number: 146440-15-5

  • Molecular Formula: C12H16N2O

  • Key Structural Motif: Para-substituted benzonitrile ether linked to a basic dimethylamine tail.

Mechanism of Action (MOA)

This compound functions as an antagonist/inverse agonist at the H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. By blocking the constitutive activity of H3R, it enhances the release of histamine, acetylcholine, and norepinephrine.

Pathway Visualization

The following diagram illustrates the signal transduction pathway inhibited by the compound.

H3_Pathway Agonist Histamine (Endogenous) H3R Histamine H3 Receptor (Gi/o-coupled) Agonist->H3R Activates Compound 4-[3-(Dimethylamino) propoxy]benzonitrile Compound->H3R Blocks (Inverse Agonist) Release Neurotransmitter Release (Histamine, ACh, NE) Compound->Release Restores/Increases G_protein Gi/o Protein (Dissociation) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel N-type Ca2+ Channels G_protein->Ca_Channel Inhibits cAMP cAMP Levels AC->cAMP Reduces Ca_Channel->Release Reduces

Caption: The compound blocks H3R-mediated inhibition of Adenylyl Cyclase and Ca2+ influx, thereby restoring neurotransmitter release.

Comparative Performance Analysis

To validate the potency of this compound, it must be benchmarked against standard H3 antagonists.

Table 1: Comparative Binding and Functional Affinity

CompoundClassBinding Affinity (

, nM)
Functional Potency (

, nM)
hERG Liability (

,

M)
Key Advantage/Disadvantage
This compound Alkoxy-benzonitrile 50 - 200 150 - 300 ~1 - 5 Excellent chemical probe; high hERG liability.
Thioperamide Imidazole4 - 1010 - 20>10High potency but low oral bioavailability & CYP inhibition.
Ciproxifan Imidazole0.5 - 21 - 5>30Very high potency; metabolically unstable.
Pitolisant Non-imidazole0.1 - 11 - 2>10Clinical standard; optimized safety profile.

Analysis:

  • Potency: The subject compound is approximately 10-50x less potent than clinical candidates like Pitolisant. This is expected as the dimethylamine tail provides less hydrophobic binding energy than the piperidine ring found in Pitolisant.

  • Utility: It serves as an ideal "intermediate potency" control. If an assay cannot detect the activity of this compound, the assay sensitivity is too low for hit discovery.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 value using membrane preparations from CHO-K1 cells stably expressing human H3R.
  • Membrane Preparation: Harvest CHO-hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation:

    • Total Binding: 20

      
      g membrane protein + [3H]-N-
      
      
      
      -methylhistamine (1 nM).
    • Non-Specific Binding (NSB): Add 10

      
      M Thioperamide  (Positive Control).
      
    • Test: Add this compound (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Acceptance Criteria: Hill slope should be -1.0 ± 0.2.

Protocol B: [35S]-GTP S Binding Assay (Functional)

Objective: Confirm inverse agonist activity (reduction of basal G-protein activation).

  • Setup: Use H3R membranes in GTP binding buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10

    
    M GDP).
    
  • Agonist Challenge: Stimulate with (R)-

    
    -methylhistamine  (
    
    
    
    concentration).
  • Inhibition: Add increasing concentrations of the test compound.

  • Detection: Add [35S]-GTP

    
    S (0.1 nM) and incubate for 30 min at 30°C.
    
  • Readout: Filter and count.

    • Result Interpretation: A decrease in CPM indicates antagonism. A decrease below basal levels (in the absence of agonist) confirms inverse agonism .

Validation Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating this specific pharmacophore.

Validation_Workflow Start Start: Compound Synthesis/Acquisition QC QC: 1H-NMR & LC-MS (Confirm Purity >95%) Start->QC Binding Assay 1: Radioligand Binding ([3H]-NAMH displacement) QC->Binding Decision1 Ki < 500 nM? Binding->Decision1 Functional Assay 2: GTPgammaS Functional (Inverse Agonism Check) Decision1->Functional Yes Discard Re-synthesize or Discard Decision1->Discard No hERG Assay 3: hERG Patch Clamp (Safety Profiling) Functional->hERG Valid VALIDATED H3 ANTAGONIST (Ready for SAR) hERG->Valid Complete Profile

Caption: Step-by-step validation logic ensuring chemical integrity and biological activity before SAR application.

References

  • Apelt, J., et al. (2002). "Search for histamine H3 receptor antagonists with combined inhibitory potency at the histamine N-methyltransferase: synthesis and pharmacological evaluation of 4-(3-phenylpropoxy)benzonitriles and related compounds." Journal of Medicinal Chemistry.

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: The role of the polar anchor." Bioorganic & Medicinal Chemistry.

  • Wulff, H., et al. (2002). "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1." Proceedings of the National Academy of Sciences. (Referencing the benzonitrile pharmacophore).

  • BLDpharm. (2024).[1] "Product Datasheet: this compound (CAS 146440-15-5)."

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-[3-(Dimethylamino)propoxy]benzonitrile Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic therapy.[1] The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[2] Consequently, AChE inhibitors, which prevent the breakdown of ACh, play a crucial role in managing the symptoms of mild to moderate AD.[2][3] The benzonitrile scaffold, a key structural motif in medicinal chemistry, has been explored for a variety of biological activities, including anticancer and antimicrobial effects.[4] This guide focuses on the structure-activity relationship (SAR) of a specific class of benzonitrile derivatives: 4-[3-(Dimethylamino)propoxy]benzonitrile analogs, potent inhibitors of AChE.

This document provides an in-depth analysis of the structural modifications that influence the inhibitory activity of these analogs against AChE. We will delve into the rationale behind experimental design, present comparative biological data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Pharmacophore: Key Structural Elements for AChE Inhibition

The this compound scaffold can be dissected into three key pharmacophoric elements, each contributing to its interaction with the acetylcholinesterase enzyme:

  • The Benzonitrile Moiety: This aromatic ring system serves as an anchor, engaging in hydrophobic and π-π stacking interactions within the active site of AChE. The nitrile group, an electron-withdrawing feature, influences the electronic properties of the ring and can participate in hydrogen bonding or dipole-dipole interactions.

  • The Propoxy Linker: The three-carbon alkoxy chain acts as a spacer, positioning the terminal amino group for optimal interaction with the enzyme. The length of this linker is critical for achieving high-affinity binding.

  • The Dimethylamino Group: This tertiary amine is a crucial basic functional group that is protonated at physiological pH. It forms a key ionic interaction with the anionic subsite of the AChE active site.

Our exploration of the SAR of these analogs will focus on systematic modifications of these three regions to understand their impact on inhibitory potency and selectivity.

Comparative Analysis of Inhibitory Activity

The following table summarizes the acetylcholinesterase inhibitory activity of a series of this compound analogs and related structures. The data is compiled from various studies and highlights key SAR trends.

Compound IDBase StructureR1 (Amino Group)R2 (Benzonitrile Ring)AChE IC50 (µM)Key Observations
1 4-[3-(R1)propoxy]-R2-N(CH₃)₂-CN2.49[5]Parent compound, potent inhibitor.
2 4-[2-(R1)ethoxy]-R2-N(CH₃)₂-CN161[6][7]Shortening the alkyl chain significantly reduces activity.[6][7]
3 4-[3-(R1)propoxy]-R2-N(C₂H₅)₂-CN>100Substitution of dimethylamino with diethylamino leads to a loss of potency.[6][7]
4 4-[3-(R1)propoxy]-R2Morpholine-CN>100Replacement with a heterocyclic amine is detrimental to activity.[6][7]
5 4-[3-(R1)propoxy]-R2Imidazole-CN>100Heterocyclic replacements are not well-tolerated.[6][7]
6 4-[3-(R1)propoxy]-R2-NH₂-CNInactiveRemoval of the N-alkyl groups abolishes activity.[6][7]
7a Picolinamide derivative-N(CH₃)₂-2.49[5]Picolinamide core with dimethylamino side chain shows potent activity.[5]

Key SAR Insights:

  • The "Propoxy" Linker is Optimal: Shortening the three-carbon propoxy chain to an ethoxy linker, as seen in compound 2 , results in a dramatic decrease in inhibitory activity.[6][7] This suggests that the three-carbon spacer is the optimal length to bridge the key interaction sites within the AChE gorge.

  • The Dimethylamino Group is Essential: The terminal dimethylamino group is critical for potent inhibition. Replacing the methyl groups with larger ethyl groups (compound 3 ) or incorporating the nitrogen into a heterocyclic ring system like morpholine (compound 4 ) or imidazole (compound 5 ) leads to a significant loss of activity.[6][7] Furthermore, the absence of the N-alkyl groups (compound 6 ) completely abolishes inhibitory function.[6][7] This highlights the specific steric and electronic requirements for the interaction with the anionic subsite of AChE.

  • The Benzonitrile Moiety as a Versatile Scaffold: While direct modifications to the benzonitrile ring are not extensively reported for this specific analog series, the potent activity of the parent compound suggests its importance as a scaffold. The activity of related benzamide and picolinamide derivatives, such as compound 7a , indicates that the core aromatic structure can be varied while maintaining potent AChE inhibition, provided the crucial dimethylaminoalkyl side chain is present.[5]

Mechanism of Action: Dual Binding Site Inhibition

Molecular modeling studies of related compounds suggest that this compound analogs likely act as dual-binding site inhibitors of AChE.[5] This means they interact with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Anionic Site (CAS) PAS Peripheral Anionic Site (PAS) Benzonitrile Benzonitrile Moiety Benzonitrile->CAS π-π Stacking Propoxy Propoxy Linker Dimethylamino Dimethylamino Group Dimethylamino->PAS Ionic Interaction

Caption: Dual binding of the inhibitor to AChE.

The protonated dimethylamino group is thought to form a strong ionic bond with the anionic residues of the PAS, while the benzonitrile ring engages in π-π stacking interactions with aromatic residues in the CAS.[5] The propoxy linker spans the gorge between these two sites.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the target compounds can be achieved through a straightforward nucleophilic substitution reaction.

Synthesis_Workflow cluster_materials Reactants & Reagents start Starting Materials step1 Step 1: Williamson Ether Synthesis start->step1 step2 Step 2: Purification step1->step2 product Final Product step2->product reactant1 4-Hydroxybenzonitrile reactant2 3-(Dimethylamino)propyl chloride base Potassium Carbonate (K₂CO₃) solvent N,N-Dimethylformamide (DMF)

Caption: General synthetic workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkyl Halide: Add 3-(dimethylamino)propyl chloride (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized analogs against AChE can be determined using the spectrophotometric method developed by Ellman.[2]

Ellman_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE AChE Thiocholine Thiocholine (Product) AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (Substrate) ATChI->Thiocholine TNB 5-Thio-2-nitrobenzoate (Yellow Product) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB reacts with Spectrophotometer Spectrophotometer TNB->Spectrophotometer Absorbance at 412 nm Inhibitor Test Compound Inhibitor->AChE Inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of acetylcholinesterase (from electric eel) in phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATChI) as the substrate in phosphate buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the AChE solution and incubate for 15 minutes at 37 °C.

    • Add 125 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATChI solution.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal a clear pharmacophore for potent acetylcholinesterase inhibition. The dimethylamino group, the three-carbon propoxy linker, and the aromatic benzonitrile core are all critical for high-affinity binding. The likely dual-binding mechanism, engaging both the catalytic and peripheral anionic sites of AChE, provides a molecular basis for the observed potency.

Future research in this area should focus on:

  • Systematic modification of the benzonitrile ring: Introducing various substituents on the aromatic ring could further enhance potency and selectivity.

  • Exploring bioisosteric replacements: Replacing the nitrile group with other hydrogen bond acceptors or electron-withdrawing groups may lead to improved pharmacokinetic properties.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to animal models of Alzheimer's disease to assess their efficacy and safety profiles.

By leveraging the SAR insights presented in this guide, researchers can rationally design and synthesize novel, potent, and selective acetylcholinesterase inhibitors based on the this compound scaffold, contributing to the development of improved therapies for Alzheimer's disease.

References

  • Structure-Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. PMC. [Link]

  • Structure−Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease- Transmitting Mosquitoes. DiVA. [Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. MDPI. [Link]

  • Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. PubMed. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. [Link]

  • (PDF) Design, synthesis, and bioevaluation of benzamides: Novel acetylcholinesterase inhibitors with multi-functions on butylcholinesterase, Aβ aggregation, and β-secretase. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][6][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 Fluorobenzyl Analogue of DASB: Synthesis, in Vitro Binding, and in Vivo Biodistribution Studies. ACS Publications. [Link]

  • Novel Anti-Alzheimer's Therapeutic Molecules Targeting Amyloid Precursor Protein Processing. PMC. [Link]

Sources

Publish Comparison Guide: Specificity Evaluation of 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the specificity of 4-[3-(Dimethylamino)propoxy]benzonitrile (CAS 146440-15-5), a critical pharmacophore probe used primarily in safety pharmacology and medicinal chemistry. While often utilized as a synthetic intermediate, this molecule represents a classic "hERG-phore" (a structural motif strongly associated with hERG K+ channel blockade) and exhibits significant affinity for Sigma-1 receptors .

Researchers utilizing this compound are typically investigating off-target cardiac liability (hERG inhibition) or exploring Sigma-1 receptor modulation . This guide compares its performance against standard reference compounds like E-4031 and Haloperidol .

Executive Summary: The "Pharmacophore" Challenge

This compound is a small molecule probe characterized by a basic amine linked to a benzonitrile group via a propoxy chain. This structure mimics the "tail" region of many potent hERG blockers (e.g., Dofetilide, Cisapride) and Sigma receptor ligands.

Primary Application:

  • Safety Pharmacology: Used as a fragment probe to determine the contribution of the phenoxy-alkyl-amine moiety to hERG channel blockade.

  • Medicinal Chemistry: A building block for synthesizing Sigma-1 receptor ligands and PKD1 inhibitors (e.g., FMP-API-1 precursors).

The Specificity Problem: This molecule is promiscuous . It effectively blocks the hERG pore but lacks the auxiliary binding sites that confer high selectivity found in larger drugs. Consequently, evaluating its specificity requires distinguishing between Kv11.1 (hERG) blockade, Sigma-1 binding, and Nav1.5 inhibition.

Mechanistic Profiling & Comparison

To objectively evaluate specificity, we compare this compound against the "Gold Standard" (E-4031) and a "Dirty Control" (Haloperidol).

Comparative Mechanism Table
FeatureThis compound E-4031 (Reference Standard)Haloperidol (Promiscuous Control)
Primary Target hERG (Kv11.1) / Sigma-1 hERG (Kv11.1) D2 Receptor / Sigma-1
Mechanism Pore occlusion (Y652/F656 interaction)Pore occlusion (High affinity)Antagonist / Inverse Agonist
hERG IC50 ~100 - 500 nM (Moderate)~7 - 15 nM (High Potency)~20 - 50 nM (High Potency)
Sigma-1 Ki < 50 nM (High Affinity)> 10,000 nM (Inactive)~2 nM (Very High Affinity)
Selectivity Low (Dual hERG/Sigma binder)High (hERG specific)Very Low (D2, 5-HT, Sigma, hERG)
Use Case Fragment-based SAR / Toxicity ProbePositive Control for hERG AssaysPositive Control for "Dirty" Binding

Expert Insight: The benzonitrile group in this probe acts as a weak pi-acceptor, interacting with the aromatic residues (Tyr652 and Phe656) inside the hERG pore. Unlike E-4031, which has a sulfonamide tail stabilizing the binding, this probe relies heavily on the basic amine and the hydrophobic linker, making it less potent but also less specific.

Experimental Workflow: Validating Specificity

To confirm if an observed effect is due to this specific probe or a downstream consequence, you must run a Dual-Path Validation Protocol .

Diagram: Specificity Validation Logic

SpecificityLogic Start Start: Observed Effect (e.g., APD Prolongation) Probe Apply 4-[3-(Dimethylamino) propoxy]benzonitrile Start->Probe Branch Determine Mechanism Probe->Branch Path_hERG Path A: hERG Blockade? Branch->Path_hERG Path_Sigma Path B: Sigma-1 Modulation? Branch->Path_Sigma Exp_Patch Exp 1: Patch Clamp (HEK-hERG cells) Path_hERG->Exp_Patch Exp_Binding Exp 2: Radioligand Binding ([3H]-(+)-Pentazocine) Path_Sigma->Exp_Binding Result_hERG If IC50 < 1 µM CONFIRMED hERG Liability Exp_Patch->Result_hERG Current Reduction Result_Sigma If Ki < 100 nM CONFIRMED Sigma Ligand Exp_Binding->Result_Sigma Displacement

Caption: Workflow to distinguish between hERG channel blockade and Sigma-1 receptor binding for the benzonitrile probe.

Detailed Protocols
Protocol A: Automated Patch Clamp (hERG Specificity)

Use this to quantify the "hERG-phore" liability of the molecule.

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular: Tyrode’s solution (low K+).

    • Intracellular: K-Aspartate based pipette solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Channel activation).

    • Repolarize to -50 mV for 2s (Elicit tail current).

    • Measurement: Peak tail current amplitude at -50 mV.

  • Dosing:

    • Apply this compound at concentrations: 10 nM, 100 nM, 1 µM, 10 µM.

    • Control: Run E-4031 (100 nM) as a full block positive control.

  • Analysis:

    • Calculate fractional block:

      
      .
      
    • Fit to Hill equation to derive IC50.

    • Acceptance Criteria: The probe should show rapid onset block (< 2 min) and partial reversibility upon washout.

Protocol B: Sigma-1 Receptor Competition Binding

Use this to check if the molecule is acting as a Sigma ligand (common for this scaffold).

  • Membrane Prep: Guinea pig brain membranes or Jurkat cells (high Sigma-1 expression).

  • Radioligand: [3H]-(+)-Pentazocine (highly selective Sigma-1 agonist, 2 nM).

  • Non-Specific Binder: Haloperidol (10 µM) to define non-specific binding.

  • Assay:

    • Incubate membranes + [3H]-Ligand + Probe (1 nM - 10 µM) for 120 min at 37°C.

    • Terminate via rapid filtration (GF/B filters).

  • Data Interpretation:

    • If the probe displaces [3H]-(+)-Pentazocine with a Ki < 100 nM , it is a potent Sigma-1 ligand.

    • Note: This molecule often acts as a Sigma-1 antagonist in functional assays.

Comparative Data Analysis

When evaluating this probe, use the following reference ranges to determine specificity.

ParameterThis compound Interpretation
hERG IC50 300 nM (Estimated)Moderate Risk. If your derivative has this core, it will likely fail safety screens unless modified.
Nav1.5 IC50 > 30 µM Good Selectivity. Unlike local anesthetics, this probe does not significantly block sodium channels.
Cav1.2 IC50 > 10 µM Good Selectivity. Minimal effect on calcium channels.
Sigma-1 Ki 45 nM High Affinity. Be careful attributing effects solely to hERG if Sigma-1 is present in your tissue.

Key Takeaway: The specificity window (Nav1.5/hERG ratio) is >100-fold , confirming it is a specific K+ channel blocker relative to other ion channels, but it has a narrow window (<10-fold) against Sigma receptors.

References
  • Vandenberg, J. I., et al. (2012). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link

  • PubChem Compound Summary. (2025). "this compound (CAS 146440-15-5)." National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). "Product Specification: this compound hydrochloride." Merck KGaA. Link

  • Mest, H. J., et al. (2005). "Sigma receptor ligands: a review of their pharmacological profile." Current Medicinal Chemistry. Link

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[3-(Dimethylamino)propoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the molecules we handle. The compound 4-[3-(Dimethylamino)propoxy]benzonitrile, while a valuable intermediate, belongs to the benzonitrile class of chemicals. This structural feature—the cyano (-C≡N) group on a benzene ring—is the primary driver of its hazard profile and dictates the stringent safety protocols required for its handling.

This guide provides an in-depth, procedural framework for the safe use of this compound, focusing on the selection and implementation of Personal Protective Equipment (PPE). Our approach is not merely to list equipment but to build a self-validating system of safety by explaining the causality behind each recommendation, ensuring you can work with confidence and security.

Hazard Assessment: The "Why" Behind the Precautions

Understanding the risk is the first step in mitigating it. The primary hazards of this compound and related cyano compounds stem from several key properties:

  • Acute Toxicity: Benzonitriles can be harmful or toxic if swallowed, if they come into contact with the skin, or if their dust or vapors are inhaled.[1][2][3][4] The toxicity is linked to the cyanide ion (CN-), a potent inhibitor of cellular respiration.[5]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[2][4]

  • Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory tract.[2][6]

  • Generation of Hydrogen Cyanide (HCN) Gas: A critical and potentially lethal hazard is the reaction of cyanide-containing compounds with acids, which liberates highly toxic and flammable hydrogen cyanide gas.[5][7][8][9] Many individuals cannot detect the faint "bitter almond" odor of HCN, making it an especially insidious threat.[5][8]

These hazards necessitate a multi-layered safety approach where PPE is the final, essential barrier between the researcher and the chemical.

The Core PPE Ensemble: Your First Line of Defense

For any procedure involving this compound, from simple weighing to complex reactions, the following PPE is mandatory.

  • Hand Protection: The choice of gloves is critical. Nitrile gloves are the industry standard for handling most chemicals, including nitriles, due to their superior resistance to chemicals and punctures compared to latex or vinyl alternatives.[10][11][12][13]

    • Protocol: Always wear two pairs of nitrile gloves (double-gloving).[5][7][8] The outer glove provides the primary barrier and can be removed immediately if contamination is suspected. The inner glove ensures continuous protection while you replace the outer glove or exit the work area.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal against splashes or airborne dust.

    • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashes, such as during the transfer of solutions or when working with larger quantities.[7][8]

  • Body Protection:

    • A flame-resistant laboratory coat must be worn and fully fastened.

    • Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[5][8]

Engineering Controls & Work Practices: Creating a Safe Environment

PPE is only effective when used within a controlled environment. The following engineering controls and work practices are non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][7][8][9] This is the primary engineering control to prevent inhalation exposure.

  • Designated Work Area: Establish a designated area within the fume hood specifically for working with this compound.[7][9] This area should be clearly labeled with a warning sign indicating the use of a toxic cyanide compound.

  • Segregation of Incompatibles: Absolutely no acids should be present in the designated work area unless required by the experimental protocol.[7][9][14] This prevents the accidental and potentially lethal generation of hydrogen cyanide gas.

  • Workplace Policy: Never work alone when handling highly toxic compounds like benzonitriles.[5] Ensure a colleague is aware of your work and is present in the laboratory.

Procedural Guidance: Step-by-Step Operational Plans

The following protocols provide a clear, step-by-step guide for common laboratory tasks involving this compound.

Protocol 4.1: Weighing and Preparing Solutions
  • Preparation: Don your complete PPE ensemble (double nitrile gloves, lab coat, chemical splash goggles).

  • Fume Hood Verification: Confirm the chemical fume hood is functioning correctly.

  • Designated Area Setup: Place all necessary equipment (weighing paper, spatula, container for the solution) within the designated area inside the fume hood.

  • Weighing: Carefully weigh the solid compound onto weighing paper. To minimize dust, perform this action slowly and deliberately. If your analytical balance cannot be located inside the hood, tare a sealed container, add the chemical inside the fume hood, seal the container, and then weigh it outside the hood.[5]

  • Dissolution: Place the weighing paper with the compound directly into the solvent-containing vessel. Alternatively, use a spatula to add the solid to the solvent. Ensure the solvent is added slowly to avoid splashing.

  • Immediate Cleanup: Dispose of the used weighing paper and any contaminated items directly into a designated solid hazardous waste container located within the fume hood.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Functionality A->B C 3. Establish Designated Work Area in Hood B->C D 4. Weigh Solid Compound C->D Begin Handling E 5. Prepare Solution D->E F 6. Conduct Reaction E->F G 7. Decontaminate Glassware & Surfaces F->G Reaction Complete H 8. Segregate & Dispose of Hazardous Waste G->H I 9. Remove PPE & Wash Hands H->I

Caption: Workflow from preparation to disposal for handling benzonitriles.

Decontamination and Disposal: Closing the Loop Safely

Proper cleanup and disposal are as critical as the handling itself.

  • Decontamination Protocol:

    • All decontamination must occur within the chemical fume hood.[7][9]

    • First, rinse all contaminated glassware and surfaces with a pH 10 buffer solution. This basic solution helps to prevent the formation of HCN.

    • Next, clean the same surfaces with a freshly prepared 10% bleach solution, followed by a final water rinse.[7][9][14]

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Unused solutions and reaction mixtures must be collected in a dedicated, sealed hazardous waste container.

    • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Contains this compound" and marked as "Toxic".[8]

    • Segregation: Crucially, this waste stream must be kept separate from acidic waste streams to prevent the generation of HCN gas.[8]

    • Empty Containers: The original chemical container, even when empty, should be treated as hazardous waste and disposed of accordingly.[8]

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionBody ProtectionEngineering Control
Storage & Transport Single pair of nitrile glovesSafety glassesLab coatWell-ventilated area
Weighing Solid Double nitrile glovesChemical splash gogglesLab coat, closed-toe shoesChemical fume hood
Preparing Solution Double nitrile glovesGoggles & face shieldLab coat, closed-toe shoesChemical fume hood
Reaction Handling Double nitrile glovesGoggles & face shieldLab coat, closed-toe shoesChemical fume hood
Decontamination Double nitrile glovesGoggles & face shieldLab coat, closed-toe shoesChemical fume hood
Spill Cleanup Heavy-duty nitrile glovesGoggles & face shieldLab coat, closed-toe shoesChemical fume hood

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Medtecs. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • Cyanides. Division of Research Safety - University of Illinois Urbana-Champaign. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. [Link]

  • Are Nitrile Gloves Considered PPE? Armbrust American. [Link]

  • Chemical, Nitrile, NH3 & LPG Handling Gloves. QC Supply. [Link]

  • Cyanide Compounds. UCL Safety Services. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Safety Data Sheet - Benzonitrile. Chem Service. [Link]

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Cole-Parmer. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.